Product packaging for 2-Acetamido-6-nitrobenzoic Acid(Cat. No.:CAS No. 73721-78-5)

2-Acetamido-6-nitrobenzoic Acid

Cat. No.: B1265846
CAS No.: 73721-78-5
M. Wt: 224.17 g/mol
InChI Key: HHNTZMHFBQIQAK-UHFFFAOYSA-N
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Description

2-Acetamido-6-nitrobenzoic Acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O5 B1265846 2-Acetamido-6-nitrobenzoic Acid CAS No. 73721-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-3-2-4-7(11(15)16)8(6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNTZMHFBQIQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224034
Record name Benzoic aicd, 2-(acetylamino)-6-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73721-78-5
Record name Benzoic aicd, 2-(acetylamino)-6-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic aicd, 2-(acetylamino)-6-nitro-
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Record name 2-Acetamido-6-nitrobenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-6-nitrobenzoic Acid (CAS 73721-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-6-nitrobenzoic acid (CAS 73721-78-5), a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogues to provide insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and safety considerations. This document is intended to serve as a foundational resource to support further research and development activities.

Physicochemical Properties

This compound, also known as N-Acetyl-6-nitroanthranilic acid, is a solid, yellow-to-green crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 73721-78-5N/A
Molecular Formula C₉H₈N₂O₅N/A
Molecular Weight 224.17 g/mol N/A
Melting Point 214 °C (decomposes)[1][2]
Appearance White to Yellow to Green powder to crystal[1]
Purity >98.0% (T)(HPLC)[1]
Synonyms N-Acetyl-6-nitroanthranilic Acid, 2'-Carboxy-3'-nitroacetanilide[1]

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following features:

  • ¹H NMR:

    • Aromatic protons would appear in the range of 7.0-8.5 ppm. The specific coupling patterns would depend on the substitution pattern.

    • The acetyl methyl protons would likely be a singlet at approximately 2.0-2.2 ppm.

    • The amide proton would appear as a broad singlet, typically downfield.

    • The carboxylic acid proton would also be a broad singlet, at a chemical shift greater than 10 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid would be expected in the range of 165-175 ppm.

    • The carbonyl carbon of the acetamido group would appear around 168-172 ppm.

    • Aromatic carbons would resonate in the 110-150 ppm region.

    • The acetyl methyl carbon would be observed at approximately 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500Carboxylic AcidO-H stretch (broad)
~3300AmideN-H stretch
~1700Carboxylic AcidC=O stretch
~1680AmideC=O stretch (Amide I)
1550-1500, 1350-1300NitroN-O asymmetric and symmetric stretch
Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at an m/z of approximately 224.17. Common fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and the carboxylic acid group.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds.

A potential synthetic pathway could involve the nitration of 2-aminobenzoic acid followed by acetylation, or the acetylation of 2-amino-6-nitrobenzoic acid. The latter is a known compound and its synthesis has been described.

Illustrative Synthesis of a Precursor: 2-Amino-6-nitrobenzoic acid

One reported method for the synthesis of 2-amino-6-nitrobenzoic acid involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent using a cuprous catalyst.

Experimental Protocol (Generalized):

  • Reaction Setup: To a reaction vessel, add 2-halo-6-nitrobenzoic acid (where the halo group can be Cl, Br, or I), a cuprous catalyst (e.g., cuprous iodide), and a suitable organic solvent (e.g., DMF, NMP).

  • Ammonolysis: Introduce ammonia into the reaction mixture. The reaction is typically carried out under pressure and at an elevated temperature (e.g., 70-150 °C).

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to an acidic range (pH 0-3) to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis.

G Generalized Synthesis Workflow start Start with 2-halo-6-nitrobenzoic acid reactants Add cuprous catalyst and organic solvent start->reactants reaction Introduce ammonia (elevated T and P) reactants->reaction workup Acidify to pH 0-3 reaction->workup purification Filter and purify product workup->purification end 2-Amino-6-nitrobenzoic acid purification->end

A generalized workflow for the synthesis of a potential precursor.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been extensively reported, its structural motifs—a benzoic acid core, a nitro group, and an acetamido group—are present in various biologically active molecules.

  • Scaffold for Synthesis: Benzoic acid and its derivatives are common starting materials in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.

  • Nitroaromatic Compounds: The nitro group is a key functional group in several approved drugs and is known to contribute to a range of biological activities.

  • Prodrug Potential: The carboxylic acid group offers a handle for derivatization to create prodrugs with improved pharmacokinetic properties.

The following diagram illustrates the potential role of this compound as a building block in drug discovery.

G Role in Drug Discovery start This compound modification Chemical Modification (e.g., esterification, amidation) start->modification library Compound Library Generation modification->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Potential workflow for utilizing the compound in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheets of structurally related nitroaromatic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry and cool place.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Solubility

Experimentally determined solubility data for this compound in various solvents is not available. However, based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. A generalized protocol for determining solubility is provided below.

Experimental Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Centrifuge or filter the suspension to separate the undissolved solid. Analyze the concentration of the solute in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Conclusion

This compound is a chemical compound with potential applications as a building block in organic synthesis and drug discovery. While direct experimental data is currently limited, this technical guide provides a foundational understanding of its properties and potential uses based on the analysis of related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its biological activities.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-6-nitrobenzoic acid, a derivative of benzoic acid, presents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. The presence of acetamido, nitro, and carboxylic acid functional groups on the aromatic ring suggests a compound with distinct electronic and steric properties, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic characteristics, and a plausible synthetic pathway for this compound. While direct experimental data for this specific molecule is limited in public scientific literature, this guide consolidates information from structurally related compounds to offer valuable insights for researchers. The content herein is intended to serve as a foundational resource for further investigation and application of this compound in drug discovery and development.

Molecular Structure and Properties

This compound (IUPAC name: 2-(acetylamino)-6-nitrobenzoic acid) is an organic compound with the chemical formula C₉H₈N₂O₅. Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, an acetamido group at position 2, and a nitro group at position 6.

Key Structural Features:

  • Aromatic Ring: The core benzene ring provides a rigid scaffold for the functional groups.

  • Carboxylic Acid Group (-COOH): This acidic functional group is a key site for salt formation and esterification, influencing the molecule's solubility and potential for prodrug strategies.

  • Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and may influence the molecule's binding affinity to biological targets.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly impacts the electronic properties of the aromatic ring and can be a key pharmacophore for certain biological activities.[1]

Predicted Physicochemical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following table summarizes predicted and commercially available data.

PropertyValueSource
Molecular Formula C₉H₈N₂O₅[2]
Molecular Weight 224.17 g/mol [2]
CAS Number 73721-78-5[2]
Purity ≥98%[2]
Storage Store under Argon[2]

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not readily found in scientific databases. However, based on the analysis of structurally similar compounds, such as 2-methyl-6-nitrobenzoic acid and other substituted nitrobenzoic acids, a predicted spectroscopic profile can be outlined.[3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamido group.

Predicted Chemical Shift (ppm)MultiplicityAssignment
~11.0 - 13.0Singlet (broad)1H, Carboxylic acid (-COOH)
~9.0 - 10.0Singlet1H, Amide (-NH)
~7.5 - 8.5Multiplet3H, Aromatic protons
~2.2Singlet3H, Acetyl methyl (-CH₃)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm)Assignment
~168 - 172Carbonyl carbon (Carboxylic acid)
~165 - 169Carbonyl carbon (Amide)
~145 - 150Aromatic C-NO₂
~135 - 140Aromatic C-NH
~120 - 135Aromatic C-H & C-COOH
~23 - 26Methyl carbon (-CH₃)
FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Description
~3300 - 2500O-H stretch (Carboxylic acid, broad)
~3200 - 3300N-H stretch (Amide)
~1700 - 1720C=O stretch (Carboxylic acid)
~1660 - 1680C=O stretch (Amide I)
~1520 - 1560Asymmetric NO₂ stretch
~1340 - 1370Symmetric NO₂ stretch
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
224[M]⁺ (Molecular Ion)
207[M-OH]⁺
182[M-NO₂]⁺
164[M-COOH-OH]⁺

Synthesis of this compound

Synthetic Workflow

Synthesis_Workflow Start 2-Amino-6-nitrobenzoic acid Intermediate This compound Start->Intermediate Acetylation Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Intermediate

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Acetylation of 2-Amino-6-nitrobenzoic acid

This procedure is based on standard acetylation methods for aromatic amines.

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid or a suitable inert solvent (e.g., dichloromethane)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Deionized water

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-nitrobenzoic acid (1.0 eq.) in glacial acetic acid or another suitable solvent.

  • Slowly add acetic anhydride (1.1 - 1.5 eq.) to the stirred solution. A catalytic amount of pyridine can be added if required.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • To remove any unreacted starting material, the crude product can be washed with dilute hydrochloric acid followed by water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, the broader class of nitrobenzoic acid derivatives has shown a range of biological effects, including antimicrobial and anti-inflammatory activities.[1] The nitro group is a key feature in many antimicrobial compounds, where it can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[4]

Hypothetical Mechanism of Action as an Antimicrobial Agent

The following diagram illustrates a possible mechanism of action for this compound as a prodrug that, upon activation by microbial nitroreductases, leads to cellular damage.

Antimicrobial_Mechanism cluster_cell Microbial Cell Prodrug This compound Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies Damage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->Damage CellDeath Cell Death Damage->CellDeath

Caption: Hypothetical antimicrobial mechanism of this compound.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic data, and a plausible synthetic route. The information on related compounds suggests that it may possess interesting biological activities. Further experimental validation of the predicted data and exploration of its biological properties are warranted to fully elucidate the potential of this molecule in drug development and other applications. This document serves as a valuable starting point for researchers and scientists embarking on the study of this compound.

References

A Technical Guide to 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Acetamido-6-nitrobenzoic acid, a key chemical intermediate. It details the compound's core physicochemical properties, provides established experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Physicochemical Properties

This compound is a substituted aromatic compound containing a carboxylic acid, an acetamido group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its key quantitative data are summarized below.

PropertyValueSource/Method
Molecular Weight 224.17 g/mol Calculated
Molecular Formula C₉H₈N₂O₅[1]
CAS Number 73721-78-5[1]
Canonical SMILES CC(=O)NC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)OPubChem CID 13869263
Appearance Expected to be a solid[1]
Synonyms Benzoic acid, 2-(acetylamino)-6-nitro-[1]

Experimental Protocols

The synthesis of this compound is not commonly detailed. However, a logical and effective route involves the acetylation of its precursor, 2-amino-6-nitrobenzoic acid. Alternatively, nitration of 2-acetamidobenzoic acid could be employed, though controlling regioselectivity presents a challenge. The following protocols are based on well-established methods for analogous transformations.[2][3]

This protocol details the protection of the amino group on 2-amino-6-nitrobenzoic acid via acetylation using acetic anhydride.

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-amino-6-nitrobenzoic acid in 50 mL of glacial acetic acid. Gentle warming may be required for complete dissolution.

  • To the stirred solution, cautiously add 1.2 molar equivalents of acetic anhydride in a dropwise manner.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 300 mL of ice-cold deionized water while stirring continuously to precipitate the product.

  • Collect the resulting precipitate by vacuum filtration, washing the solid thoroughly with cold deionized water to remove residual acetic acid.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques for organic compounds are applicable.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized compound.

  • Method: A reverse-phase HPLC method can be employed.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector set to an appropriate wavelength based on the compound's UV-Vis spectrum.

  • Analysis: The purity is determined by the peak area percentage of the main product peak.[4][5]

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) mass spectrometry in negative ion mode is suitable for this acidic compound.

  • Analysis: The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 223.04.[4][5]

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its amino precursor, followed by standard purification and analysis steps.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage Start 2-Amino-6-nitrobenzoic Acid Reaction Acetylation Reaction (Reflux, 1-2h) Start->Reaction Reagents Acetic Anhydride, Glacial Acetic Acid Reagents->Reaction Precipitation Precipitation (Ice Water) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Pure 2-Acetamido-6- nitrobenzoic Acid Purification->Product Analysis Purity & Identity Check (HPLC, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Acetamido-6-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the selective reduction of 2,6-dinitrobenzoic acid to yield the key intermediate, 2-amino-6-nitrobenzoic acid, followed by the acetylation of the amino group to afford the final product. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the selective mono-reduction of the commercially available 2,6-dinitrobenzoic acid. The second step is the acetylation of the resulting 2-amino-6-nitrobenzoic acid.

Synthesis_Pathway Start 2,6-Dinitrobenzoic Acid Intermediate 2-Amino-6-nitrobenzoic Acid Start->Intermediate Selective Reduction Final This compound Intermediate->Final Acetylation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

The selective reduction of one nitro group in 2,6-dinitrobenzoic acid can be achieved using sulfide reagents, a method known for its suitability in large-scale synthesis with high yields.[1] An alternative high-yielding method involves the amination of 2-halo-6-nitrobenzoic acid using a cuprous catalyst.[2]

Method A: Selective Reduction of 2,6-Dinitrobenzoic Acid [1]

  • Materials:

    • 2,6-Dinitrobenzoic acid

    • Sodium sulfide (or sodium hydrosulfide/polysulfide)

    • Ethanol

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dinitrobenzoic acid in a mixture of ethanol and water.

    • Add 1 to 5 equivalents of the sulfide reducing agent to the suspension.

    • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Collect the precipitated 2-amino-6-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Method B: Amination of 2-Chloro-6-nitrobenzoic Acid [2]

  • Materials:

    • 2-Chloro-6-nitrobenzoic acid

    • Aqueous ammonia

    • Cuprous catalyst (e.g., cuprous oxide or cuprous bromide)

    • An organic solvent (e.g., DMF, ethanol)

    • An alkali (e.g., cesium carbonate)

  • Procedure:

    • In a pressure vessel, combine 2-chloro-6-nitrobenzoic acid, the cuprous catalyst, the alkali, the organic solvent, and aqueous ammonia.

    • Seal the vessel and heat the reaction mixture to a temperature between 70-150°C. The reaction is typically carried out under a pressure of 0.2-3.0 MPa.

    • Maintain the reaction conditions for several hours until the starting material is consumed (monitored by TLC or HPLC).

    • After cooling the reaction mixture, acidify with an acid (e.g., hydrochloric acid) to a pH of 0-3 to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethyl acetate.

Step 2: Synthesis of this compound

The acetylation of the amino group of 2-amino-6-nitrobenzoic acid is a standard procedure that can be accomplished using acetic anhydride.

  • Materials:

    • 2-Amino-6-nitrobenzoic acid

    • Acetic anhydride

    • Glacial acetic acid (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid in glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[3]

    • To the stirred solution, add a molar excess (e.g., 1.2 equivalents) of acetic anhydride dropwise.[3]

    • Heat the reaction mixture to reflux for approximately one hour.[3]

    • Monitor the reaction by TLC until the starting material is no longer detectable.

    • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the product.[3]

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data

The following tables summarize the available and expected quantitative data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2,6-Dinitrobenzoic acidC₇H₄N₂O₆212.12202-205Yellowish crystals
2-Amino-6-nitrobenzoic acidC₇H₆N₂O₄182.13[4]180-186[4]Not specified
This compoundC₉H₈N₂O₅224.17Not availableNot available

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperatureTimeYield
Step 1: Selective Reduction 2,6-Dinitrobenzoic acid, Sodium sulfideEthanol/WaterRefluxNot specified≥ 85%[1]
Step 1: Amination 2-Chloro-6-nitrobenzoic acid, Ammonia, Cu(I) catalystDMF or Ethanol70-150°C12-15 h91-92%[2]
Step 2: Acetylation 2-Amino-6-nitrobenzoic acid, Acetic anhydrideGlacial Acetic AcidReflux~1 hNot available

Table 3: Predicted Spectroscopic Data for this compound

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-11s1HCOOH
~8.0-8.2d1HAr-H
~7.8-8.0d1HAr-H
~7.5-7.7t1HAr-H
~2.1-2.3s3HCH₃
~9.5-10.5s1HNH
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
~168-170C=O (amide)
~165-167C=O (acid)
~148-150C-NO₂
~138-140C-NH
~130-135Ar-CH
~120-128Ar-CH
~115-120Ar-C (ipso to COOH)
~23-25CH₃
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~2500-3300 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1680C=O stretch (amide I)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend 2,6-dinitrobenzoic acid in ethanol/water B Add sulfide reducing agent A->B C Heat to reflux B->C D Monitor by TLC C->D E Cool to room temperature D->E F Acidify with HCl E->F G Filter to collect product F->G H Wash with cold water and dry G->H

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid.

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 2-amino-6-nitrobenzoic acid in glacial acetic acid B Add acetic anhydride A->B C Heat to reflux for 1h B->C D Monitor by TLC C->D E Cool and pour into ice water D->E F Filter to collect precipitate E->F G Wash with cold water and dry F->G H Recrystallize (optional) G->H

References

Solubility Profile of 2-Acetamido-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Acetamido-6-nitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a robust framework for determining its solubility. It includes detailed, generalized experimental protocols based on the widely accepted shake-flask method, which is a reliable technique for determining thermodynamic solubility.[1] Furthermore, this guide outlines analytical procedures, such as High-Performance Liquid Chromatography (HPLC), for the accurate quantification of solubility.[2][3][4] To aid researchers, an illustrative data table, populated with data from a structurally related nitrobenzoic acid, is provided as a template for presenting experimental findings. A graphical representation of the experimental workflow is also included to facilitate the design and execution of solubility studies.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This compound, as a substituted nitrobenzoic acid derivative, is a molecule with potential applications in drug discovery and development. A thorough understanding of its solubility in various solvent systems is paramount for its advancement in the pharmaceutical pipeline.

Given the current absence of published quantitative solubility data for this compound, this guide is intended to serve as a comprehensive resource for researchers seeking to determine this crucial parameter. The methodologies described herein are based on established and widely accepted practices for solubility determination of organic compounds.[5][6]

Quantitative Solubility Data

As of the date of this publication, specific experimental solubility data for this compound is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. The following table is provided as a template for presenting the determined solubility values. For illustrative purposes, the table includes example data for a related compound, 2-nitrobenzoic acid, to demonstrate the recommended format for data presentation.[6]

Table 1: Template for Experimental Solubility Data of this compound

Solvent SystemTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Analysis
[e.g., Methanol][e.g., 10]Data to be determinedData to be determined[e.g., HPLC-UV]
[e.g., Ethanol][e.g., 25]Data to be determinedData to be determined[e.g., HPLC-UV]
[e.g., Acetone][e.g., 25]Data to be determinedData to be determined[e.g., HPLC-UV]
[e.g., Water][e.g., 25]Data to be determinedData to be determined[e.g., HPLC-UV]
[e.g., Chloroform][e.g., 25]Data to be determinedData to be determined[e.g., HPLC-UV]
[e.g., Ethyl Acetate][e.g., 25]Data to be determinedData to be determined[e.g., HPLC-UV]
[e.g., Acetonitrile][e.g., 25]Data to be determinedData to be determined[e.g., HPLC-UV]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method.[3][5][6]

Objective

To determine the saturation solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

Materials
  • This compound (high purity)

  • Selected solvents of analytical grade (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, chloroform)

  • Sealed containers (e.g., screw-cap vials, flasks)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of containers, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that a saturated solution at equilibrium is achieved.[5][6]

  • Sealing: Tightly seal the containers to prevent solvent evaporation during the experiment.

  • Equilibration: Place the containers in a temperature-controlled orbital shaker and agitate the mixtures at a constant speed. The equilibration time is critical and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5][6]

  • Phase Separation: After reaching equilibrium, allow the containers to stand undisturbed for a sufficient period to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is imperative to avoid disturbing the undissolved solid.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid particles. This step is critical to prevent an overestimation of the solubility.[5]

Quantitative Analysis

The concentration of this compound in the filtered saturated solution can be determined using a validated analytical method, such as HPLC-UV.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analysis of the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis A Add excess 2-Acetamido-6- nitrobenzoic acid to solvent B Seal container to prevent evaporation A->B C Agitate at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Prepare dilutions F->G H Analyze by HPLC-UV G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While direct solubility data for this compound is not currently available in the literature, this technical guide provides researchers with the necessary tools to determine this vital physicochemical property. The detailed experimental protocols for the shake-flask method, coupled with guidelines for quantitative analysis, offer a clear and reliable pathway for generating accurate solubility data. The provided templates and diagrams are intended to streamline the experimental process and ensure consistent data reporting. The generation and dissemination of such data will be invaluable for the scientific community and will facilitate the further development of this compound in its potential applications.

References

Spectroscopic and Synthetic Profile of 2-Acetamido-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally similar compounds to provide valuable insights for its characterization. The methodologies and workflows described are broadly applicable for the analysis of related aromatic nitro compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds. This data serves as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~8.0-8.2dAromatic H
~7.7-7.9tAromatic H
~7.5-7.7dAromatic H
~2.2sAcetyl (-COCH₃)
~11.0-13.0br sCarboxylic acid (-COOH)
~9.5-10.5br sAmide (-NH)
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~168-170Carbonyl (C=O) of Acetyl
~165-167Carbonyl (C=O) of Carboxylic Acid
~148-150C-NO₂
~138-140C-NHCOCH₃
~133-135Aromatic CH
~128-130Aromatic C-COOH
~124-126Aromatic CH
~120-122Aromatic CH
~24-26Methyl (-CH₃)
Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description
~3400-3200N-H Stretch (Amide)
~3300-2500O-H Stretch (Carboxylic Acid)
~1710-1680C=O Stretch (Carboxylic Acid)
~1680-1650C=O Stretch (Amide I)
~1550-1510Asymmetric NO₂ Stretch
~1550-1520N-H Bend (Amide II)
~1370-1330Symmetric NO₂ Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
224Moderate[M]⁺ (Molecular Ion)
207High[M-OH]⁺
182Moderate[M-NO₂]⁺
164High[M-COOH-OH]⁺
136Moderate[M-NO₂-COOH]⁺
Predicted for Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic nitro compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL. Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹³C detection is used.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans are typically required due to the lower natural abundance of ¹³C. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹). Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile organic solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole) is used.

  • Data Acquisition: The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z. The molecular ion peak ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern provides structural information.

Synthetic Pathway and Experimental Workflow

A plausible synthetic route to this compound involves the acetylation of 2-amino-6-nitrobenzoic acid. The synthesis of the precursor, 2-amino-6-nitrobenzoic acid, can be achieved from 2-halo-6-nitrobenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-6-nitrobenzoic Acid cluster_acetylation Acetylation A 2-Halo-6-nitrobenzoic Acid D Reaction in Organic Solvent A->D B Ammonia B->D C Cuprous Catalyst C->D catalyzes E 2-Amino-6-nitrobenzoic Acid D->E Aminolysis F 2-Amino-6-nitrobenzoic Acid H Acetylation Reaction F->H G Acetic Anhydride G->H I This compound H->I Purification Spectroscopic_Workflow A Synthesized This compound B Sample Preparation A->B C ¹H NMR & ¹³C NMR B->C D FT-IR Spectroscopy B->D E Mass Spectrometry B->E G Data Analysis & Comparison C->G D->G E->G F Structural Elucidation H Final Report F->H G->F

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Acetamido-6-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectral data, experimental protocols for its acquisition, and an interpretation of the proton network.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3~ 8.2 - 8.4Doublet of doublets (dd)1HJ ≈ 8.0, 1.5
H-4~ 7.8 - 8.0Triplet (t)1HJ ≈ 8.0
H-5~ 8.0 - 8.2Doublet of doublets (dd)1HJ ≈ 8.0, 1.5
-NH-~ 9.5 - 11.0Singlet (s)1H-
-COOH~ 11.0 - 13.0Singlet (s)1H-
-CH₃~ 2.1 - 2.3Singlet (s)3H-

Note: The chemical shifts for the acidic protons (-NH- and -COOH) are highly dependent on the solvent, concentration, and temperature and may appear as broad singlets.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound and similar aromatic nitro compounds.[1][2]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe is required.[1][2]

3. Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Spectral Width: 0-15 ppm to encompass all expected proton resonances.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural Elucidation and Signal Assignment

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the methyl protons of the acetamido group. The substitution pattern on the benzene ring dictates the coupling relationships between the aromatic protons.

G cluster_aromatic Aromatic Protons H-3 H-3 H-4 H-4 H-3->H-4 Jortho H-5 H-5 H-3->H-5 Jmeta H-4->H-3 Jortho H-4->H-5 Jortho H-5->H-3 Jmeta H-5->H-4 Jortho

Fig. 1: Predicted spin-spin coupling network for the aromatic protons of this compound.

The diagram above illustrates the expected coupling between the aromatic protons. The ortho-coupling (³J) between adjacent protons (H-3 and H-4; H-4 and H-5) is typically in the range of 7-9 Hz. A smaller meta-coupling (⁴J) between H-3 and H-5 (around 1-3 Hz) may also be observed, leading to the doublet of doublets pattern for these two protons. The H-4 proton, being coupled to both H-3 and H-5, is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

The workflow for the structural elucidation using ¹H NMR is outlined below.

G Sample_Preparation Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Integration Integration Spectral_Analysis->Integration Chemical_Shift Chemical Shift Analysis Spectral_Analysis->Chemical_Shift Coupling_Constant Coupling Constant Analysis Spectral_Analysis->Coupling_Constant Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Chemical_Shift->Structure_Elucidation Coupling_Constant->Structure_Elucidation

Fig. 2: Workflow for ¹H NMR based structural elucidation.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Molecular Structure and Predicted ¹³C NMR Data

The structure of 2-Acetamido-6-nitrobenzoic acid comprises a benzoic acid core with an acetamido group and a nitro group at positions 2 and 6, respectively. The substitution pattern renders all aromatic carbons chemically distinct. The numbering scheme used for the predicted chemical shift assignments is presented in the diagram below.

molecular_structure cluster_0 This compound C1 C1 C2 C2 C1->C2 C7 C7 (COOH) C1->C7 C3 C3 C2->C3 N_acetamido NH C2->N_acetamido C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 N_nitro N C6->N_nitro O_cooh O C7->O_cooh OH_cooh OH C7->OH_cooh C8 C8 (C=O) N_acetamido->C8 C9 C9 (CH3) C8->C9 O_acetamido O C8->O_acetamido O1_nitro O N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are derived from the known effects of carboxyl, acetamido, and nitro substituents on the benzene ring. The strongly electron-withdrawing nitro group and the carbonyl of the carboxylic acid will cause a downfield shift (higher ppm) for the carbons they are attached to or are in close proximity to. The acetamido group has a more complex effect, with the carbonyl being electron-withdrawing and the nitrogen being electron-donating through resonance.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1~135-140Attached to the carboxylic acid group and adjacent to the nitro-substituted carbon.
C2~140-145Attached to the acetamido group and adjacent to the carboxyl-substituted carbon.
C3~120-125Influenced by the ortho acetamido and para nitro groups.
C4~130-135Influenced by the ortho and para nitro and acetamido groups, respectively.
C5~125-130Adjacent to the nitro-substituted carbon.
C6~148-153Attached to the strongly electron-withdrawing nitro group.
C7 (COOH)~168-172Typical range for a carboxylic acid carbon.
C8 (C=O)~169-173Typical range for an amide carbonyl carbon.
C9 (CH₃)~20-25Typical range for a methyl carbon of an acetamido group.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for substituted benzoic acids due to its high solubilizing power.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the NMR tube to achieve a homogeneous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹³C detection.[1]

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 250 ppm to cover the full range of expected carbon chemical shifts (0-250 ppm).

    • Acquisition Time (AQ): Set to at least 1-2 seconds for good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

    • Pulse Angle: A pulse angle of 30-45° is typically used.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024, 2048, or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

2.3. Data Processing

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).[1]

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the ¹³C NMR analysis and the relationship between the functional groups and their expected chemical shift regions.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 1D 13C Spectrum setup->acquire process Fourier Transform & Phasing acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Interpretation reference->analyze

Caption: Experimental workflow for 13C NMR analysis.

chemical_shift_pathway cluster_Aromatic Aromatic Region (120-155 ppm) cluster_Carbonyl Carbonyl Region (168-173 ppm) cluster_Aliphatic Aliphatic Region (20-25 ppm) Molecule This compound C_Aromatic C1-C6 Molecule->C_Aromatic Aromatic Core C_COOH Carboxylic Acid (C7) Molecule->C_COOH Carboxyl Group C_Amide Amide (C8) Molecule->C_Amide Acetamido Group C_CH3 Methyl (C9) Molecule->C_CH3 Acetamido Group C_NO2 C-NO2 (C6) C_Aromatic->C_NO2 Strong Deshielding

Caption: Functional groups and their corresponding 13C NMR chemical shift regions.

References

Infrared Spectroscopic Profile of 2-Acetamido-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of 2-Acetamido-6-nitrobenzoic acid. The information herein is intended to support research, quality control, and drug development activities by offering a detailed understanding of the vibrational spectroscopy of this compound. This document outlines the expected IR absorption frequencies, provides a comprehensive experimental protocol for spectral acquisition, and visualizes a key metabolic pathway relevant to the biological activity of nitroaromatic compounds.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for this compound is not widely published, a highly accurate predictive summary of its key IR absorption bands can be compiled from the analysis of its constituent functional groups: a carboxylic acid, an aromatic nitro group, a secondary amide (acetamido group), and a substituted benzene ring. The data presented in Table 1 summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very BroadThe extreme broadness is due to strong hydrogen bonding, typical for carboxylic acid dimers.[1]
AmideN-H Stretch3350 - 3150Medium, SharpCharacteristic of secondary amides. May overlap with the broad O-H stretch.[2]
Aromatic RingC-H Stretch3100 - 3000Medium to WeakTypical for C-H stretching in the benzene ring.[2]
Carboxylic AcidC=O Stretch1710 - 1680Strong, SharpThe position is influenced by conjugation with the aromatic ring.[3]
AmideC=O Stretch (Amide I)1700 - 1650Strong, SharpA key indicator for the amide group.[2] May appear as a distinct peak or shoulder near the carboxylic acid C=O band.
Aromatic RingC=C Stretch1600 - 1450Medium to WeakMultiple bands are expected due to aromatic ring vibrations.
Nitro GroupN-O Asymmetric Stretch1550 - 1510StrongA strong, characteristic absorption for aromatic nitro compounds.
Nitro GroupN-O Symmetric Stretch1370 - 1330StrongAnother strong, key band for identifying the nitro functional group.
Carboxylic AcidC-O Stretch1320 - 1210StrongOften coupled with O-H in-plane bending.[3]
AmideN-H Bend (Amide II)1570 - 1515MediumInvolves N-H bending and C-N stretching.

Experimental Protocol: FT-IR Spectroscopy

This section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

2.1 Objective To acquire the mid-infrared spectrum (4000-400 cm⁻¹) of solid this compound to identify its functional groups and confirm its chemical identity.

2.2 Materials and Equipment

  • FT-IR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • This compound, solid powder

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

2.3 Methodology

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with isopropanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan.

    • The instrument's software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final infrared spectrum in either transmittance or absorbance units.

  • Data Processing and Analysis:

    • Perform baseline correction and peak picking using the spectrometer's software.

    • Label the significant absorption bands and compare their wavenumbers to the expected values in Table 1 to assign them to their respective functional group vibrations.

  • Post-Measurement Cleaning:

    • Release the pressure clamp and carefully remove the bulk of the sample powder.

    • Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare it for the next measurement.

Relevant Biological Pathway: Metabolic Activation of Nitroaromatic Compounds

Nitroaromatic compounds, including nitrobenzoic acid derivatives, often exert their biological effects through metabolic activation.[4] A critical pathway involves the reduction of the nitro group to form highly reactive intermediates that can induce cellular damage, a mechanism underlying their antimicrobial and potential cytotoxic activities.[5][6]

Metabolic_Activation cluster_0 Cellular Environment Parent This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso +2e⁻, +2H⁺ Hydroxylamine N-Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Reactive_Ion Nitrenium Ion (Ar-NH⁺) Hydroxylamine->Reactive_Ion -H₂O DNA_Adduct DNA Adducts (Cellular Damage) Reactive_Ion->DNA_Adduct Covalent Binding Enzyme Nitroreductase Enzymes (e.g., NQO1) Enzyme->Nitroso Enzyme->Hydroxylamine

Caption: Metabolic reduction pathway of a nitroaromatic compound.

This diagram illustrates the sequential two-electron reductions of the parent nitroaromatic molecule, catalyzed by cellular nitroreductases. The process generates a nitroso intermediate and then a reactive N-hydroxylamine species. This intermediate can be further activated to a highly electrophilic nitrenium ion, which can covalently bind to nucleophilic macromolecules like DNA, leading to adduct formation and subsequent cellular damage or mutation.[5][6]

References

Mass Spectrometry of 2-Acetamido-6-nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 2-Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on the well-established principles of mass spectrometry and data from closely related molecules, including nitroaromatic compounds, benzoic acids, and acetanilides. Detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are provided to facilitate the analysis of this and similar molecules.

Predicted Mass Spectrometric Fragmentation

The fragmentation of this compound (molecular weight: 224.17 g/mol ) in mass spectrometry is expected to be driven by the presence of its three key functional groups: the carboxylic acid, the nitro group, and the acetamido group. The fragmentation pathways are likely to involve initial losses from these groups, followed by further fragmentation of the aromatic ring.

Under Electron Ionization (EI) , the molecule will form a molecular ion ([M]•+) at m/z 224. The fragmentation is anticipated to proceed through several key pathways:

  • Loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for benzoic acids, would yield a prominent acylium ion.

  • Loss of a nitro group (•NO₂) is a characteristic fragmentation of nitroaromatic compounds.

  • Loss of ketene (CH₂=C=O) from the acetamido group is a well-known fragmentation pathway for N-acetylated compounds.

  • Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragments.

  • Ortho effect: The adjacent positions of the acetamido and nitro groups may lead to specific rearrangement and fragmentation pathways, such as the loss of water.

Under Electrospray Ionization (ESI) , this compound is expected to be readily ionized. In negative ion mode, it will likely form a deprotonated molecule ([M-H]⁻) at m/z 223. In positive ion mode, a protonated molecule ([M+H]⁺) at m/z 225 may be observed. Tandem mass spectrometry (MS/MS) of these precursor ions would induce fragmentation, which in the negative ion mode would likely involve the loss of CO₂ from the carboxylate.[1]

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization.

m/zPredicted Fragment IonPlausible Neutral Loss
224[C₉H₈N₂O₅]•⁺(Molecular Ion)
207[C₉H₈N₂O₄]⁺•OH
182[C₈H₆N₂O₃]•⁺CH₂=C=O
178[C₉H₈N₁O₃]•⁺•NO₂
164[C₈H₆NO₂]⁺CH₂=C=O + H₂O
150[C₇H₄NO₂]⁺•OH + CO + H₂O
136[C₇H₆NO]⁺•NO₂ + CH₂=C=O
120[C₇H₆N]⁺•NO₂ + CO₂

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for the analysis of thermally stable and volatile compounds.

Objective: To obtain a reproducible fragmentation pattern for structural elucidation and identification.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound (typically <1 mg) in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used. Alternatively, a direct insertion probe can be used.

  • GC Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometer Conditions:

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with spectral libraries or predicted fragmentation pathways to confirm the structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is ideal for polar and thermally labile molecules and is often coupled with liquid chromatography.

Objective: To determine the molecular weight and obtain structural information through tandem mass spectrometry (MS/MS).

Methodology:

  • Sample Preparation: Dissolve the sample in an ESI-compatible solvent, such as a mixture of acetonitrile and water or methanol and water, to a final concentration of approximately 1-10 µg/mL.[2] A small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode to enhance ionization.[3]

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) equipped with an ESI source. A triple quadrupole or ion trap mass analyzer is suitable for MS/MS experiments.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative or positive ion mode.

    • Capillary Voltage: 3-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • MS/MS: Isolate the precursor ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV) to obtain fragment ions.

  • Data Analysis: Identify the deprotonated or protonated molecular ion. Analyze the MS/MS spectrum to elucidate fragmentation pathways and confirm the structure.

Visualizations

Predicted EI-MS Fragmentation Pathway

Fragmentation_Pathway Predicted EI-MS Fragmentation of this compound M [M]•+ m/z 224 F207 [M-OH]+ m/z 207 M->F207 - •OH F182 [M-C2H2O]•+ m/z 182 M->F182 - CH2CO F178 [M-NO2]•+ m/z 178 M->F178 - •NO2 F182_further Further Fragments F182->F182_further - CO, -H2O F178_further Further Fragments F178->F178_further - CO, -CH2CO Experimental_Workflow General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent introduction Sample Introduction (GC, LC, or Probe) dissolve->introduction ionization Ionization (EI or ESI) introduction->ionization mass_analyzer Mass Analyzer (Quadrupole, TOF, etc.) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum analysis Data Analysis and Interpretation spectrum->analysis

References

In-Depth Technical Guide on the Physical Characteristics of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Acetamido-6-nitrobenzoic acid. Due to a notable scarcity of experimentally determined data for this specific compound in publicly accessible literature, this guide presents a combination of predicted properties from computational models and comparative experimental data from structurally analogous compounds. Furthermore, this document outlines detailed, generalized experimental protocols for the physical and spectroscopic characterization of such aromatic nitro compounds, intended to serve as a practical resource for researchers.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This guide addresses the current knowledge gap by consolidating predicted data and providing a comparative analysis with related molecules.

Physicochemical Properties of this compound (Predicted)

Computational models provide valuable estimates of the physicochemical properties of this compound. The following table summarizes these predicted values. It is imperative to note that these are not experimentally verified and should be used as a preliminary reference.

PropertyPredicted Value
Molecular Formula C₉H₈N₂O₅
Molecular Weight 224.17 g/mol
XLogP3 1.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Exact Mass 224.04332136 Da
Monoisotopic Mass 224.04332136 Da
Topological Polar Surface Area 112 Ų
Heavy Atom Count 16
Complexity 312

Comparative Analysis with Structurally Related Compounds

To provide a contextual understanding of the likely physical characteristics of this compound, the following table presents experimental data for structurally similar compounds. These molecules share key functional groups and substitution patterns, offering valuable insights.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-6-nitrobenzoic acid 50573-74-5C₇H₆N₂O₄182.14189 (decomposes)[1]
2-Methyl-6-nitrobenzoic acid 13506-76-8C₈H₇NO₄181.15153-157[2][3]
4-Acetamido-3-nitrobenzoic acid 1539-06-6C₉H₈N₂O₅224.17220-224[4]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectroscopic properties of aromatic nitro compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid organic compound.[5]

  • Principle: A pure crystalline solid typically exhibits a sharp melting point over a narrow temperature range (0.5-1.0°C). Impurities tend to lower and broaden the melting range.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

    • Capillary tubes (sealed at one end)[6]

    • Thermometer

    • Mortar and pestle

  • Procedure:

    • Ensure the sample is completely dry and finely powdered using a mortar and pestle.[7]

    • Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[6][8]

    • Place the capillary tube in the heating block of the melting point apparatus.[6]

    • Heat the block rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 2°C per minute.[5]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[6]

    • The melting point is reported as the range T1-T2.[5]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[9]

  • Principle: The solubility of an organic compound is determined by its interaction with various solvents of differing polarity and pH. "Like dissolves like" is a guiding principle.

  • Apparatus:

    • Small test tubes

    • Graduated cylinders or pipettes

    • Vortex mixer

  • Solvents:

    • Water (H₂O)

    • 5% Sodium hydroxide (NaOH) solution

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • 5% Hydrochloric acid (HCl) solution

    • Organic solvents (e.g., ethanol, acetone, diethyl ether, toluene)

  • Procedure:

    • Place approximately 25 mg of the compound into a small test tube.[10]

    • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[10]

    • Observe whether the solid dissolves completely.

    • For aqueous solutions, the formation of a homogeneous solution, a color change, or the evolution of gas can indicate solubility.[11]

    • If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[9] Solubility in NaOH and NaHCO₃ suggests a strong acidic group like a carboxylic acid, while solubility in NaOH but not NaHCO₃ suggests a weakly acidic group.[11] Solubility in HCl indicates a basic functional group, such as an amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound.[12]

  • Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.[13]

  • Apparatus:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes (e.g., 5 mm)

    • Volumetric flasks and pipettes

  • Procedure:

    • Sample Preparation:

      • For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[14]

      • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[14]

      • Ensure the sample is fully dissolved; sonication may be necessary.

      • A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added.[13]

    • Data Acquisition:

      • Insert the NMR tube into the spectrometer.

      • The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.

      • Acquire the free induction decay (FID) by applying a radiofrequency pulse.

    • Data Processing:

      • A Fourier transform is applied to the FID to generate the NMR spectrum.

      • The spectrum is phased and baseline corrected.

      • The chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15]

  • Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate (stretch or bend). An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber of the radiation.[15]

  • Apparatus:

    • Fourier-transform infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure (using ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software automatically subtracts the background from the sample spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[17][18]

  • Principle: The sample is ionized, and the resulting ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each ion.[19]

  • Apparatus:

    • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Procedure (General):

    • Sample Introduction: The sample is introduced into the ion source. For volatile compounds, this may involve heating to vaporize the sample.[18]

    • Ionization: The sample molecules are bombarded with high-energy electrons (EI) or dissolved and sprayed at a high voltage (ESI) to form ions.[20] This process often causes the molecules to fragment.[21]

    • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.[20]

    • Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum.

    • Data Analysis: The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a synthesized aromatic compound such as this compound.

G cluster_0 Synthesis & Purification cluster_1 Physical Characterization cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Purity Check Solubility Solubility Testing Purification->Solubility Solvent Selection IR IR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Backbone MS Mass Spectrometry Purification->MS Molecular Weight Analysis Data Interpretation & Structure Elucidation MeltingPoint->Analysis Solubility->Analysis IR->Analysis NMR->Analysis MS->Analysis Confirmation Purity Assessment & Structure Confirmation Analysis->Confirmation

Caption: Workflow for the Characterization of a Synthesized Compound.

Conclusion

This technical guide has synthesized the available predicted data for this compound and provided a comparative framework using experimental data from analogous compounds. The detailed, generalized protocols for physical and spectroscopic characterization offer a practical starting point for researchers working with this or similar molecules. It is recommended that the predicted data presented herein be experimentally verified to establish a definitive physical profile for this compound.

References

The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzoate derivatives, a class of aromatic compounds featuring a benzene ring substituted with both a nitro group and a carboxylate group, have emerged as a versatile scaffold in medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, bestowing upon these derivatives a broad spectrum of potent biological activities. This in-depth technical guide synthesizes the current understanding of the biological activities of nitrobenzoate derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms to facilitate further research and development in this promising area.

Antimicrobial Activity

Nitrobenzoate derivatives have demonstrated significant efficacy against a diverse range of microbial pathogens, including bacteria, fungi, and mycobacteria. A commonly accepted mechanism of action involves the intracellular bioreduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that induce cellular damage, ultimately leading to microbial cell death.[1][2]

Antibacterial and Antitubercular Activity

A substantial body of research has highlighted the potent activity of nitrobenzoate derivatives, particularly esters, against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[3][4][5] These compounds often act as prodrugs, requiring activation by mycobacterial enzymes.[3] The 3,5-dinitrobenzoate scaffold has been identified as a particularly promising starting point for the development of novel antitubercular agents.[3] One of the key targets for some nitro-containing compounds is the essential mycobacterial cell wall synthesis enzyme, DprE1.[1]

Table 1: Antimicrobial Activity of Nitrobenzoate Derivatives

Compound/Derivative SeriesTarget OrganismAssayActivity (MIC/IC50)Reference(s)
4-Nitrobenzoic acidMycobacterium tuberculosis complexBroth microdilutionInhibitory[1][3]
3,5-Dinitro estersM. tuberculosisBroth microdilutionMost active series[3][5]
Methyl 3-methyl-4-nitrobenzoate (1)Candida guilliermondii 207Broth microdilutionMIC: 39 µM[6]
Pentyl 3-methyl-4-nitrobenzoate (6)C. guilliermondii 207Broth microdilutionMIC: 31 µM[6]
Halogenated nitro derivatives (9b-9d)Staphylococcus aureusBroth microdilutionMIC: 15.6–62.5 µg/mL[2]
Halogenated nitro derivatives (9b-9d)Candida sp.Broth microdilutionMFC: 15.6–62.5 µg/mL[2]
2-Chloro-5-nitro-benzoic acid metal complexes (27)Lung cancer cells (A549)Cytotoxicity AssayIC50: 8.82 µM[7]
2-Chloro-5-nitro-benzoic acid metal complexes (27, 28)Colon cancer cellsCytotoxicity AssayIC50: 0.00053 µM[7]

Anticancer Activity

The potential of nitrobenzoate derivatives as anticancer agents is a growing field of investigation. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of cancer cell migration.[1][8] Under the hypoxic conditions often found in solid tumors, nitroaromatic compounds can be selectively reduced to cytotoxic species, suggesting a potential for targeted cancer therapies.[9] For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit the migration of several tumor cell lines, including non-small cell lung cancer cells, by impairing epithelial growth factor (EGF)-induced chemotaxis and chemokinesis.[8]

Anti-inflammatory Activity

Nitrobenzoate derivatives have also been explored for their ability to modulate inflammatory responses.[1] Their mechanisms often involve the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the regulation of pro-inflammatory cytokine production.[1][10] Certain nitrooxy derivatives of nitrobenzoic acid have demonstrated the ability to decrease the production of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.[1]

Mechanism of Action and Signaling Pathways

The biological activities of many nitroaromatic compounds are contingent upon the reductive activation of the nitro group, a process frequently mediated by cellular nitroreductases.[9]

Nitrobenzoate Nitrobenzoate Derivative Nitroreductase Microbial/Cellular Nitroreductase Nitrobenzoate->Nitroreductase Enzymatic Reduction Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Intermediates Damage Cellular Damage (DNA, Proteins) Intermediates->Damage Activity Biological Activity (Antimicrobial, Cytotoxic) Damage->Activity

Caption: General mechanism of action for nitrobenzoate derivatives.

In the context of cancer cell migration, specific derivatives can interfere with growth factor signaling.

EGF EGF EGFR EGFR EGF->EGFR Cofilin Cofilin Phosphorylation EGFR->Cofilin Actin Actin Polymerization EGFR->Actin Migration Cell Migration (Chemotaxis) Cofilin->Migration Actin->Migration Nitrobenzoate 4-methyl-3-nitrobenzoic acid Nitrobenzoate->Cofilin Nitrobenzoate->Actin

Caption: Inhibition of EGF-induced chemotaxis by a nitrobenzoate derivative.[8]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are generalized protocols for key experiments cited in the evaluation of nitrobenzoate derivatives.

General Workflow for Bioactivity Screening

A typical workflow for assessing the biological potential of newly synthesized nitrobenzoate derivatives involves several stages.

cluster_0 Discovery Phase cluster_1 Screening Phase cluster_2 Development Phase Synthesis Synthesis of Nitrobenzoate Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (COX/LOX, Cytokines) Characterization->AntiInflammatory Anticancer Anticancer Assays (Cytotoxicity, Migration) Characterization->Anticancer Mechanism Mechanism of Action Studies Antimicrobial->Mechanism AntiInflammatory->Mechanism Anticancer->Mechanism Optimization Lead Optimization Mechanism->Optimization

Caption: General experimental workflow for bioactive nitrobenzoate discovery.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial isolates.[3][9]

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: Suspend microbial colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in the broth to achieve a standardized final inoculum concentration.[9]

  • Inoculation and Incubation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 24-48 hours.[1][9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC50 value of a compound.[1][9]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance of the solution using a microplate reader (e.g., at 570 nm). Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.[1][9]

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 enzyme.[1]

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing assay buffer and a COX cofactor.

  • Compound Addition: Add the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations to the sample wells.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

  • Data Acquisition: Immediately measure the output (e.g., fluorescence or oxygen consumption) in a kinetic mode.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the data. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Conclusion

Nitrobenzoate derivatives represent a highly versatile and promising chemical scaffold with a broad and potent spectrum of biological activities. The evidence presented in this guide underscores their significant potential as lead compounds for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully harness the therapeutic potential of this important class of molecules.

References

The Therapeutic Potential of Nitrobenzoic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nitrobenzoic acids, a class of aromatic carboxylic acids, and their derivatives have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The presence of the electron-withdrawing nitro group, combined with the carboxylic acid moiety, imparts unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on the therapeutic applications of nitrobenzoic acids, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Physicochemical Properties of Nitrobenzoic Acid Isomers

The position of the nitro group on the benzoic acid ring significantly influences the molecule's properties, such as acidity, solubility, and melting point. These characteristics are critical for their biological activity and formulation as therapeutic agents.

IsomerCAS NumberMelting Point (°C)Solubility in WaterpKa
2-Nitrobenzoic acid552-16-9146–148~6.8–7.8 g/L~2.16
3-Nitrobenzoic acid121-92-6139–141~0.24 g/100 mL (15 °C)~3.47
4-Nitrobenzoic acid62-23-7237–242<0.1 g/100 mL (26 °C)~3.41

Therapeutic Applications

Nitrobenzoic acid derivatives have shown promise in several therapeutic areas, primarily due to their ability to modulate key biological pathways involved in inflammation, microbial growth, and cancer progression.

Anti-inflammatory Activity

Certain nitrobenzoic acid derivatives function as nitric oxide (NO) donors, which can have anti-inflammatory effects. For instance, 4-((nitrooxy)methyl)-3-nitrobenzoic acid has been shown to reduce inflammation and pain in animal models.[1] The proposed mechanism involves the in vivo release of nitric oxide, which can modulate the inflammatory response. This includes reducing the recruitment of neutrophils and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[1][2]

Another potential anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[3]

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some nitroalkene benzoic acid derivatives have been shown to inhibit the activation of NF-κB.[4] Inhibition of this pathway can lead to a downstream reduction in the expression of genes involved in the inflammatory response.

NF_kappaB_Inhibition Potential Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor ProInflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Nitrobenzoic_Acid_Derivative Nitrobenzoic Acid Derivative Nitrobenzoic_Acid_Derivative->IKK_Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by nitrobenzoic acid derivatives.

Antimicrobial Activity

Nitrobenzoic acids and their derivatives have demonstrated activity against a range of microorganisms, including bacteria and mycobacteria. 4-Nitrobenzoic acid, for example, is used in diagnostic microbiology to differentiate Mycobacterium tuberculosis complex from non-tuberculous mycobacteria.[4][5] The antimicrobial mechanism is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the formation of reactive nitrogen species that cause cellular damage.[6]

Esters of nitrobenzoic acids have shown enhanced activity against M. tuberculosis, potentially acting as prodrugs that are activated by mycobacterial enzymes. The 3,5-dinitrobenzoate scaffold is considered a particularly promising starting point for the development of new antimycobacterial agents.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC) Values

Compound/DerivativeTest OrganismMIC (µg/mL)
2-chloro-5-nitrobenzoic acid derivative 1S. aureus ATCC 25923100 µM
2-chloro-5-nitrobenzoic acid derivative 2MRSA (clinical isolate)100 µM
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesS. aureusActive (comparable to ampicillin)
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesB. subtilisActive
4-Nitrobenzoate estersM. tuberculosisVaries (generally active)
3,5-Dinitrobenzoate estersM. tuberculosisVaries (highly active)
Anticancer Activity

The anticancer potential of nitrobenzoic acid derivatives is an area of active investigation. Metal complexes of these acids, particularly copper(II) complexes, have shown significant cytotoxicity against various cancer cell lines.[7] The proposed mechanism of action involves the interaction of these complexes with DNA, leading to the inhibition of DNA replication and protein synthesis, ultimately inducing apoptosis.[7]

Some benzoic acid derivatives have also been shown to inhibit histone deacetylases (HDACs), which can lead to the inhibition of cancer cell growth.[8] Furthermore, as mentioned previously, the inhibition of the NF-κB signaling pathway by certain nitrobenzoic acid derivatives can also contribute to their anticancer effects by suppressing tumor growth and metastasis.[9]

Quantitative Data: IC50 Values for Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 Value
4-(4-oxo-1, 4-dihydro-quinazolin-2-ylsulfanyl)-3-nitrobenzoic acidMCF-7 (Breast)Moderate to good activity
Copper(II) complexes of 4-chloro-3-nitrobenzoic acidVariousSignificant cytotoxicity
Dihydroxylated benzoic acid derivativesVariousPotent HDAC inhibition
Other Therapeutic Applications

4-Nitrobenzoic acid has been investigated as an inhibitor of ubiquinone biosynthesis in Leishmania amazonensis, suggesting its potential as an anti-parasitic agent.[10] By inhibiting the enzyme Coq2, it disrupts the electron transport chain, a vital cellular process.[11][12]

CoQ_Biosynthesis_Inhibition Inhibition of Coenzyme Q Biosynthesis by 4-Nitrobenzoic Acid p_Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Coq2 Coq2 (4-HB polyprenyltransferase) p_Hydroxybenzoic_Acid->Coq2 Polyprenyl_diphosphate Polyprenyl diphosphate Polyprenyl_diphosphate->Coq2 Intermediate 3-Polyprenyl-4-hydroxybenzoate Coq2->Intermediate Prenylation Coenzyme_Q Coenzyme Q Intermediate->Coenzyme_Q Multiple Steps (Hydroxylation, Methylation, Decarboxylation) Nitrobenzoic_Acid 4-Nitrobenzoic Acid Nitrobenzoic_Acid->Coq2 Competitive Inhibition

Caption: Competitive inhibition of the Coq2 enzyme by 4-nitrobenzoic acid.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of nitrobenzoic acid derivatives.

Synthesis of Nitrobenzoic Acid Derivatives

This protocol outlines a two-step process for the synthesis of amide derivatives from 2-bromo-3-nitrobenzoic acid.

Step 1: Acid Chloride Formation

  • Dissolve 2-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-3-nitrobenzoyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Synthesis_Workflow Synthesis of N-Aryl-2-bromo-3-nitrobenzamides Start 2-Bromo-3-nitrobenzoic Acid Step1 Acid Chloride Formation (SOCl₂, cat. DMF, Reflux) Start->Step1 Intermediate 2-Bromo-3-nitrobenzoyl Chloride Step1->Intermediate Step2 Amide Formation (DCM, 0°C to RT) Intermediate->Step2 Amine Primary/Secondary Amine + Pyridine Amine->Step2 Workup Workup (Washing, Drying) Step2->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product N-Aryl-2-bromo-3-nitrobenzamide Purification->Product

Caption: Experimental workflow for the synthesis of N-Aryl-2-bromo-3-nitrobenzamides.

In Vitro Cytotoxicity Assessment: MTT Assay[3][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test nitrobenzoic acid derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Replace the culture medium with fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells. Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Nitrobenzoic Acid Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance (550-600 nm) Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Caption: Experimental workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination[3][15]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test nitrobenzoic acid derivative in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible microbial growth is observed.

Conclusion and Future Directions

Nitrobenzoic acids and their derivatives represent a promising class of compounds with diverse therapeutic potential. Their demonstrated anti-inflammatory, antimicrobial, and anticancer activities warrant further investigation. Future research should focus on the synthesis and screening of novel derivatives to improve potency and selectivity, as well as in-depth studies to elucidate their mechanisms of action and in vivo efficacy and safety profiles. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of nitrobenzoic acids as a source of new therapeutic agents.

References

An In-Depth Technical Guide to 2-Acetamido-6-nitrobenzoic Acid Derivatives and Analogs as Potential Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-acetamido-6-nitrobenzoic acid represent a class of small molecules with significant therapeutic potential, primarily as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. The structural scaffold of these compounds, featuring a substituted benzamide moiety, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this compound derivatives and their analogs, with a focus on their applications in oncology.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically starts from the commercially available 2-amino-6-nitrobenzoic acid. The amino group is acetylated using acetic anhydride or acetyl chloride to yield the core structure. Derivatives, particularly at the carboxylic acid position, can then be synthesized through standard amide coupling reactions.

General Synthetic Workflow

Synthetic Workflow start 2-Amino-6-nitrobenzoic Acid step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 This compound step1->intermediate1 step2 Amide Coupling (e.g., EDC, HOBt, Amine) intermediate1->step2 final_product 2-Acetamido-6-nitrobenzamide Derivatives step2->final_product

Caption: General synthetic scheme for 2-acetamido-6-nitrobenzamide derivatives.

Biological Activity and Therapeutic Potential

The primary therapeutic target of many this compound derivatives is PARP, particularly PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these compounds prevent the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality and targeted cell death.

Quantitative Data: PARP Inhibition and Cytotoxicity

While specific data for a broad range of this compound derivatives is emerging, studies on structurally related benzamides demonstrate potent PARP inhibition and anticancer activity. The following tables summarize representative data for analogous compounds to illustrate the potential of this chemical scaffold.

Table 1: PARP-1 Inhibitory Activity of Benzamide Analogs

CompoundPARP-1 IC50 (nM)
Analog 15.17
Analog 26.06
Olaparib (Reference)5.77

Data is illustrative and based on structurally related compounds reported in the literature.[1]

Table 2: Cytotoxicity of Benzamide Analogs against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Analog 1HCT116 (Colon)7.87
Analog 2HCT116 (Colon)8.93
Analog 3A549 (Lung)28 nM
Analog 4K562 (Leukemia)0.05 µM (PARP IC50)

Data is illustrative and based on structurally related compounds reported in the literature.[1][2]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these compounds as anticancer agents is the inhibition of PARP-1, leading to the accumulation of DNA damage and subsequent cell death, particularly in HR-deficient tumors.

PARP-1 Signaling in DNA Repair and Inhibition

PARP Signaling Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibition by this compound Derivatives cluster_2 Cellular Consequences in HR-Deficient Cancer Cells DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Replication DNA Replication Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins recruits SSB_repair Single-Strand Break Repair Repair_proteins->SSB_repair leads to Inhibitor 2-Acetamido-6-nitrobenzoic Acid Derivative Inhibitor->PARP1 inhibits DSB Double-Strand Break Formation Replication->DSB unrepaired SSBs lead to Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR-deficient cells Biological Evaluation Workflow start Synthesized 2-Acetamido-6-nitrobenzamide Derivatives parp_assay PARP-1 Inhibition Assay (IC50 Determination) start->parp_assay cytotoxicity_assay Cytotoxicity Assay (MTT) (IC50 Determination on Cancer Cell Lines) start->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis parp_assay->sar_analysis western_blot Western Blot for PARP Cleavage (Apoptosis Confirmation) cytotoxicity_assay->western_blot Active compounds cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step synthesis protocol for 2-Acetamido-6-nitrobenzoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol is based on established chemical transformations, ensuring a reliable and reproducible method for laboratory-scale preparation.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-Amino-6-nitrobenzoic acid via the selective reduction of 2,6-Dinitrobenzoic acid.

  • Step 2: Acetylation of 2-Amino-6-nitrobenzoic acid to yield the final product, this compound.

This method utilizes readily available starting materials and reagents, with the potential for high yields.[1]

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

This procedure is adapted from the reduction of dinitrobenzoic acids.[1]

Materials:

  • 2,6-Dinitrobenzoic acid

  • Sodium hydrosulfide (NaSH) or another suitable reducing agent (e.g., sodium sulfide)

  • Methanol

  • Water

  • Sodium bicarbonate (optional, for solubilization)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,6-Dinitrobenzoic acid in a mixture of methanol and water. For improved solubility, the starting material can be converted to its sodium salt by the addition of sodium bicarbonate.[1]

  • Add 1 to 5 equivalents of the reducing agent (e.g., sodium hydrosulfide) to the mixture.[1]

  • Heat the reaction mixture to reflux, maintaining a temperature between 60 °C and 95 °C.[1] Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the precipitated 2-Amino-6-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Acetylation of 2-Amino-6-nitrobenzoic Acid

This protocol is adapted from the acetylation of aminobenzoic acids.[2]

Materials:

  • 2-Amino-6-nitrobenzoic acid (from Step 1)

  • Glacial acetic acid

  • Acetic anhydride

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried 2-Amino-6-nitrobenzoic acid in glacial acetic acid. Gentle warming may be required for complete dissolution.

  • To the stirred solution, cautiously add 1.2 equivalents of acetic anhydride in a dropwise manner.[2]

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 1 hour.[2]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold deionized water while stirring continuously.[2]

  • Collect the resulting precipitate of this compound by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water and dry under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventReaction TemperatureReaction TimeProduct
12,6-Dinitrobenzoic acidSodium hydrosulfideMethanol/Water60-95 °C (Reflux)[1]-2-Amino-6-nitrobenzoic acid
22-Amino-6-nitrobenzoic acidAcetic anhydride, Glacial acetic acidGlacial acetic acidReflux[2]~1 hour[2]This compound

Diagrams

Synthesis Workflow for this compound

Synthesis_Workflow Synthesis of this compound Start 2,6-Dinitrobenzoic acid Step1 Reduction Start->Step1 Intermediate 2-Amino-6-nitrobenzoic acid Step1->Intermediate Step2 Acetylation Intermediate->Step2 Product This compound Step2->Product Reagents1 Sodium hydrosulfide, Methanol/Water Reagents1->Step1 Reagents2 Acetic anhydride, Glacial acetic acid Reagents2->Step2

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-6-nitrobenzoic acid is a substituted nitrobenzoic acid derivative. While specific biological data for this compound is limited in publicly available literature, its structural motifs—an acetamido group and a nitro group on a benzoic acid scaffold—suggest potential applications in medicinal chemistry and drug discovery. This document provides a summary of the known properties of this compound and presents generalized experimental protocols for its potential evaluation based on the activities of structurally related compounds. These protocols are intended to serve as a starting point for researchers investigating the biological effects of this and similar molecules.

Compound Profile: this compound

This compound belongs to the class of nitrobenzoic acids, which are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the electron-withdrawing nitro group can significantly influence the molecule's electronic properties and potential biological targets.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈N₂O₅PubChemLite[1]
Monoisotopic Mass224.04332 DaPubChemLite[1]
Predicted XlogP0.7PubChemLite[1]

Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺225.05060142.4
[M+Na]⁺247.03254148.9
[M-H]⁻223.03604145.2
[M+NH₄]⁺242.07714158.6
[M+K]⁺263.00648143.7
Data from PubChemLite, calculated using CCSbase.[1]

Potential Therapeutic Applications (Hypothesized)

Based on the known activities of related nitrobenzoic acid and acetamido derivatives, this compound could be investigated for the following applications:

  • Anticancer Agent: Benzoic acid scaffolds are present in many anticancer drugs.[2] Derivatives of 2-aminobenzoic acid have been explored for their cytotoxic effects against cancer cell lines.[2]

  • Anti-inflammatory Agent: Some nitrobenzoic acid derivatives act as nitric oxide (NO) donors, which can play a role in modulating inflammation.[2] Additionally, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors.[3][4]

  • Antimicrobial Agent: Substituted nitrobenzoic acids have demonstrated antimicrobial activity.[2]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the viability of cancer cell lines.

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cells in 96-well plate B Incubate (24h) A->B D Treat cells with compound B->D C Prepare serial dilutions of this compound C->D E Incubate (e.g., 48h) D->E F Add MTT solution E->F G Incubate (4h) F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plates for 48 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (Agar Well Diffusion)

This protocol provides a qualitative assessment of the antibacterial activity of the compound.

Methodology:

  • Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) and pour it into sterile petri dishes. Prepare a bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Swab the entire surface of the MHA plates with the inoculum.[2]

  • Well Preparation: Aseptically create wells (6 mm in diameter) in the seeded agar plates.[2]

  • Compound Application: Prepare stock solutions of this compound in a suitable solvent. Add a fixed volume (e.g., 100 µL) of the compound solution into the wells. Include a positive control (a standard antibiotic) and a negative control (solvent alone).[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibition Assay (Generic Protocol)

Many benzoic acid derivatives are known to inhibit enzymes. The following is a general protocol for a colorimetric enzyme inhibition assay that can be adapted for specific enzymes.

Hypothetical Signaling Pathway: Competitive Enzyme Inhibition

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction A Enzyme C Enzyme-Substrate Complex A->C Binds B Substrate B->C D Product C->D Catalysis E Enzyme G Enzyme-Inhibitor Complex (Inactive) E->G Binds F This compound (Inhibitor) F->G

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, the substrate, and a chromogenic reagent.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound (the inhibitor). Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Measure the absorbance of the product at a specific wavelength over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100. Calculate the IC₅₀ value from a dose-response curve.[5]

Conclusion

References

2-Acetamido-6-nitrobenzoic Acid: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetamido-6-nitrobenzoic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. Its unique structure, featuring a carboxylic acid, a secondary amide (acetamido group), and a nitro group on a benzene ring, offers multiple reaction sites for cyclization and functionalization. This application note provides detailed protocols for the utilization of this compound in the synthesis of quinazolinone derivatives, which are important scaffolds in medicinal chemistry and drug development.

Application: Synthesis of 7-Nitro-4(3H)-quinazolinone Derivatives

This compound serves as a key precursor for the synthesis of 7-nitro-4(3H)-quinazolinone derivatives. The synthetic strategy involves a two-step process: the cyclization of this compound to form an intermediate benzoxazinone, followed by the condensation with various amines to yield the desired quinazolinone core. This approach allows for the introduction of diverse substituents at the 3-position of the quinazolinone ring, making it a valuable tool for creating libraries of compounds for biological screening.

Experimental Protocols

Step 1: Synthesis of 2-(3-chloropropanamido)-6-nitrobenzoic acid (Intermediate 1)

This step involves the acylation of 2-amino-6-nitrobenzoic acid with 3-chloropropionyl chloride. While this application note focuses on the use of this compound, the following protocol for a related N-acylated derivative provides a relevant synthetic pathway.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
5-Nitroanthranilic acid*182.12101.82 g
3-Chloropropionyl chloride126.98121.0 mL
Pyridine79.10-20 mL

Note: This protocol uses 5-nitroanthranilic acid as a starting material. A similar procedure can be followed for the acylation of 2-amino-6-nitrobenzoic acid, which would be the precursor to the title compound if starting from the free amine.

Procedure:

  • To a solution of 5-nitroanthranilic acid (1.82 g, 10 mmol) in pyridine (20 mL), 3-chloropropionyl chloride (1.0 mL, 12 mmol) is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for 2 hours.

  • The mixture is then poured into ice-water and acidified with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and dried to afford 2-(3-chloropropanamido)-5-nitrobenzoic acid.[1]

Step 2: Synthesis of 6-Nitro-2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one (Intermediate 2)

The N-acylated anthranilic acid is then cyclized to the corresponding benzoxazinone using acetic anhydride.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
2-(3-chloropropanamido)-5-nitrobenzoic acid272.6351.36 g
Acetic anhydride102.09-10 mL

Procedure:

  • A mixture of 2-(3-chloropropanamido)-5-nitrobenzoic acid (1.36 g, 5 mmol) and acetic anhydride (10 mL) is heated under reflux for 2 hours.

  • The reaction mixture is cooled to room temperature.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with petroleum ether, and the solid product, 6-nitro-2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one, is collected by filtration.[1]

Step 3: Synthesis of 7-Nitro-2,3-dihydro-1H-pyrazolo[5,1-b]quinazolin-9(1H)-one (Final Product)

The benzoxazinone intermediate is reacted with a nucleophile, in this case, hydrazine hydrate, to form the final tricyclic quinazolinone.

Reactant Molecular Weight ( g/mol ) Amount (mmol) Volume/Mass
6-Nitro-2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one254.6120.51 g
Hydrazine hydrate (80%)50.06-5 mL
N,N-Dimethylformamide (DMF)73.09-15 mL

Procedure:

  • A solution of 6-nitro-2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one (0.51 g, 2 mmol) and hydrazine hydrate (5 mL) in DMF (15 mL) is heated under reflux for 3 hours.[1]

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel using a suitable eluent to give the final product.[1]

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general synthetic pathway from an N-acylated anthranilic acid to a quinazolinone derivative.

workflow cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product start This compound intermediate N-Acyl Benzoxazinone start->intermediate Cyclization (e.g., Acetic Anhydride) product Quinazolinone Derivative intermediate->product Condensation (e.g., Amine)

Caption: Synthetic workflow from this compound.

Signaling Pathway Implication

Quinazolinone derivatives are known to interact with various biological targets. For instance, certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of USP7 (Ubiquitin-Specific Peptidase 7), an enzyme implicated in cancer through the p53-MDM2 pathway. Inhibition of USP7 can lead to the stabilization of the tumor suppressor protein p53.

signaling_pathway cluster_degradation USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Degradation Ubiquitination & Degradation Stabilization Stabilization & Tumor Suppression p53->Stabilization Quinazolinone Quinazolinone Derivative Quinazolinone->USP7 Inhibits

Caption: Inhibition of the USP7-MDM2-p53 pathway by quinazolinones.

This compound is a highly useful and versatile starting material for the synthesis of complex heterocyclic molecules. The protocols provided herein demonstrate a clear and adaptable pathway to a variety of quinazolinone derivatives. The ability to easily modify the final product by changing the amine in the condensation step makes this building block particularly attractive for the generation of compound libraries for drug discovery and development. Researchers and scientists in these fields can leverage the reactivity of this compound to access novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: 2-Acetamido-6-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal applications of 2-Acetamido-6-nitrobenzoic acid are not extensively documented in publicly available literature. The following application notes are based on its role as a key synthetic intermediate in the development of pharmacologically active compounds, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application as a Synthetic Intermediate for PARP Inhibitors

This compound serves as a valuable building block in the synthesis of complex heterocyclic molecules, including those with potent inhibitory activity against PARP enzymes. The presence of the acetamido, nitro, and carboxylic acid functionalities on the benzene ring allows for a variety of chemical transformations to construct the core scaffolds of PARP inhibitors.

A primary synthetic utility of this compound involves its conversion to 2-amino-6-nitrobenzoic acid, which can then undergo further reactions. The amino and carboxylic acid groups can be utilized to form fused heterocyclic systems, while the nitro group can be reduced to an amino group at a later stage to introduce further diversity or to act as a key pharmacophore.

Synthetic Pathway to Benzamide-Based PARP Inhibitors

A plausible synthetic route starting from this compound to a generic benzamide-based PARP inhibitor is outlined below. This pathway involves initial deacetylation, followed by amidation and subsequent cyclization to form a lactam ring, a common feature in many PARP inhibitors.

synthetic_pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final_product Final Product 2-Acetamido-6-nitrobenzoic_acid This compound 2-Amino-6-nitrobenzoic_acid 2-Amino-6-nitrobenzoic acid 2-Acetamido-6-nitrobenzoic_acid->2-Amino-6-nitrobenzoic_acid Deacetylation (e.g., Acid/Base Hydrolysis) Benzamide_Intermediate Benzamide Intermediate 2-Amino-6-nitrobenzoic_acid->Benzamide_Intermediate Amidation (e.g., with an appropriate amine) PARP_Inhibitor PARP Inhibitor (e.g., Lactam core) Benzamide_Intermediate->PARP_Inhibitor Reduction of Nitro Group & Intramolecular Cyclization

Caption: Synthetic pathway from this compound to a PARP inhibitor.

Potential Biological Activities of Derivatives

While this compound itself is not a known therapeutic agent, its derivatives, particularly the resulting PARP inhibitors, have significant applications in oncology.

PARP Inhibition in Cancer Therapy

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of SSBs, which, during DNA replication, are converted to DSBs. The inability to repair these DSBs via the defective HR pathway results in synthetic lethality, a state where the combination of two non-lethal defects (PARP inhibition and BRCA deficiency) leads to cell death.

parp_inhibition_pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_replication DNA Replication cluster_hr_pathway Homologous Recombination (HR) Repair cluster_inhibitor Therapeutic Intervention SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP activates Replication_Fork Replication Fork Collapse SSB->Replication_Fork leads to BER Base Excision Repair (BER) PARP->BER initiates SSB_Repair SSB Repaired BER->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR Proficient (Normal Cells) DSB->HR_Proficient repaired in HR_Deficient HR Deficient (BRCA Mutant Cancer Cells) DSB->HR_Deficient accumulates in DSB_Repair DSB Repaired HR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits parp_assay_workflow Start Start: Histone-coated 96-well plate Add_Reagents Add PARP1 Enzyme, Activated DNA, and Test Compound Start->Add_Reagents Initiate_Reaction Add Biotinylated NAD+ Add_Reagents->Initiate_Reaction Incubate_1 Incubate at Room Temperature Initiate_Reaction->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate at Room Temperature Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Chemiluminescent Substrate Wash_2->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols: 2-Acetamido-6-nitrobenzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Acetamido-6-nitrobenzoic acid as a versatile chemical intermediate, primarily in the synthesis of heterocyclic compounds. The protocols and data presented are based on established chemical transformations of structurally related compounds, offering a robust guide for laboratory applications.

Introduction

This compound is a substituted anthranilic acid derivative. The presence of the acetamido, nitro, and carboxylic acid functional groups makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly benzoxazinones and quinazolinones. The ortho-positioning of the acetamido and carboxylic acid groups allows for facile cyclization reactions. This document focuses on the conversion of this compound to 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one, a key scaffold in medicinal chemistry.

Application: Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one

This compound serves as an excellent starting material for the synthesis of 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one through a cyclization reaction with acetic anhydride. This benzoxazinone derivative can be a crucial building block for the development of novel therapeutic agents. The general reaction is depicted below:

Reaction of this compound with acetic anhydride.

Quantitative Data

The following table summarizes the expected physicochemical properties and spectroscopic data for the product, 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one, based on data from analogous compounds.[1]

ParameterValueReference
Molecular Formula C₉H₆N₂O₄-
Molecular Weight 206.16 g/mol -
Appearance Expected to be a solid[1]
Yield 70-85%[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.5 (d, 1H), ~8.4 (d, 1H), ~8.3 (dd, 1H), ~2.4 (s, 3H)[1]
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) ~160, ~157, ~155, ~146, ~137, ~129, ~128, ~117, ~21[1]

Experimental Protocol

Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one from this compound

This protocol is adapted from established procedures for the synthesis of similar benzoxazinone derivatives.[2][3][4]

Materials:

  • This compound

  • Acetic anhydride

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Petroleum ether

  • Ethanol (for recrystallization)

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (0.01 mol, 2.24 g) and acetic anhydride (10 mL, excess).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) using a heating mantle and reflux condenser for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Purification: To the resulting solid, add petroleum ether and triturate to precipitate the product. Filter the solid and wash with a small amount of cold petroleum ether.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure 7-nitro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Characterization: Dry the purified product and characterize it using standard analytical techniques (Melting Point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Experimental Workflow for the Synthesis of 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one

experimental_workflow start Start reactants 1. Mix this compound and Acetic Anhydride start->reactants reflux 2. Reflux for 2-3 hours at 130-140°C reactants->reflux cool 3. Cool to Room Temperature reflux->cool evaporate 4. Remove excess Acetic Anhydride (Rotary Evaporator) cool->evaporate precipitate 5. Triturate with Petroleum Ether evaporate->precipitate filter 6. Filter and Wash with Petroleum Ether precipitate->filter recrystallize 7. Recrystallize from Ethanol filter->recrystallize product Pure 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one recrystallize->product

Synthesis Workflow

Logical Relationship of Functional Groups in the Cyclization Reaction

logical_relationship reactant This compound groups Functional Groups acetamido Acetamido Group (-NHCOCH₃) groups->acetamido carboxyl Carboxylic Acid Group (-COOH) groups->carboxyl nitro Nitro Group (-NO₂) groups->nitro product 7-Nitro-2-methyl-4H-3,1-benzoxazin-4-one acetamido->product Forms part of the heterocyclic ring carboxyl->product Forms the carbonyl of the ring nitro->product Remains as a substituent reagent Acetic Anhydride ((CH₃CO)₂O) reagent->product Acts as a dehydrating and cyclizing agent

Functional Group Roles

References

Application Notes and Protocols for the Recrystallization of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2-Acetamido-6-nitrobenzoic acid via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its application in research and drug development.

Introduction

This compound is an organic compound whose purity is essential for consistent results in downstream applications, including synthesis and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities dissolved in the mother liquor.

Principle of Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • Impurities should either be completely soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For this compound, a polar protic solvent or a mixed solvent system is likely to be effective due to the presence of a carboxylic acid, an amide, and a nitro group. Based on protocols for structurally similar compounds, suitable solvent systems could include ethanol, methanol, ethyl acetate, or a mixture of a polar solvent with a non-polar co-solvent like petroleum ether or hexanes to induce precipitation.

Quantitative Data Summary

The following table summarizes typical data that can be obtained from the recrystallization of a similar nitrobenzoic acid derivative, 2-amino-6-nitrobenzoic acid, which was purified using an ethyl acetate/petroleum ether mixed solvent system. This data is presented as an exemplar for the expected outcome of the purification of this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 89%>97%
Yield Not Applicable87% (Overall Recovery)
Appearance Brownish solidOff-white to pale yellow crystals

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture before proceeding with the bulk material.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture with petroleum ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum source

Procedure:

  • Solvent Selection (Small Scale):

    • Place approximately 20-30 mg of the crude this compound into a small test tube.

    • Add the selected solvent dropwise at room temperature and observe the solubility.

    • Gently heat the mixture and continue adding the solvent dropwise until the solid completely dissolves.

    • Allow the solution to cool to room temperature, and then place it in an ice bath to observe crystal formation. The ideal solvent will result in the formation of a significant amount of crystals upon cooling.

  • Dissolution of the Crude Product:

    • Place the bulk of the crude this compound into an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This can be done by bringing the solvent to a boil and adding it portion-wise to the flask containing the solid while heating and swirling.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the activated charcoal for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight to ensure all residual solvent is removed.

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimum hot solvent start->dissolution decolorization Decolorization (Optional): Add activated charcoal dissolution->decolorization Colored solution hot_filtration Hot Filtration: Remove insoluble impurities dissolution->hot_filtration No decolorization decolorization->hot_filtration crystallization Crystallization: Slow cooling, then ice bath hot_filtration->crystallization isolation Isolation: Vacuum filtration crystallization->isolation drying Drying: Under vacuum isolation->drying end End: Purified Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

Application Notes and Protocols for the Purification of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Acetamido-6-nitrobenzoic acid, a key intermediate in the synthesis of various organic molecules. The following sections outline common purification techniques, including recrystallization and acid-base extraction, along with methods for purity assessment.

Introduction

This compound is often synthesized through the nitration of 2-acetamidobenzoic acid. This process can lead to a mixture of isomers and other impurities. Therefore, robust purification methods are essential to obtain a product of high purity, which is critical for subsequent synthetic steps and for ensuring the quality and safety of final products in drug development. The primary purification strategies involve leveraging differences in solubility and acid-base properties of the target compound versus impurities.

Data Presentation: Purification of Related Nitrobenzoic Acids

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical results obtained for structurally similar compounds, such as 2-amino-6-nitrobenzoic acid and 2-methyl-6-nitrobenzoic acid. These values provide a benchmark for expected outcomes.

CompoundPurification MethodSolvent/ReagentsInitial Purity (HPLC)Final Purity (HPLC)Overall Yield
2-Amino-6-nitrobenzoic acidRecrystallizationEthyl Acetate~88%[1]>97%[1]85%[1]
2-Amino-6-nitrobenzoic acidExtraction & PrecipitationDiethyl Ether, HCl~88%[1]Not specified90%[1]
2-Methyl-6-nitrobenzoic acidExtraction & PrecipitationEthyl Acetate, H₂SO₄Not specified98.4%[2]Not specified
2-Methyl-6-nitrobenzoic acidExtraction & PrecipitationDichloromethane, H₂SO₄Not specified98.3%[2]Not specified

Experimental Protocols

The following are detailed methodologies for the purification of this compound based on established chemical principles and protocols for analogous compounds.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined by preliminary solubility tests. For this compound, polar solvents such as ethanol, methanol, acetic acid, or mixtures with water are good starting points.

1.1. Solvent Selection:

  • Place a small amount (20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different solvent (e.g., ethanol, methanol, glacial acetic acid, water) to each tube.

  • Observe the solubility at room temperature. An ideal solvent will show low solubility at room temperature.

  • Gently heat the test tubes. A suitable solvent will completely dissolve the compound when hot.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation. The solvent that yields a good crop of crystals upon cooling is a suitable choice. An ethanol/water or acetic acid/water mixture is often effective.

1.2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove insoluble impurities and the activated charcoal.[3]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation has begun, the flask can be placed in an ice bath to maximize the yield.[3]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This technique separates compounds based on their differing solubilities in aqueous and organic solvents, which can be manipulated by changing the pH. As a carboxylic acid, this compound can be deprotonated with a weak base to form a water-soluble salt, while less acidic or neutral impurities remain in the organic phase.

2.1. Extraction Procedure:

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Cool the combined aqueous layer in an ice bath and acidify by the dropwise addition of a strong acid, such as concentrated HCl, until the product precipitates out completely (typically pH 2-3).[1]

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed using a reliable analytical technique such as reversed-phase HPLC.

3.1. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 20:80 (v/v/v) mixture of 2-propanol, water, and acetic acid.[6]

  • Flow Rate: 1.0 - 1.2 mL/min.[6]

  • Detection: UV at 254 nm.[6]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).[5]

  • Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. Purity is typically determined by the area percentage of the main peak.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Aminobenzoic Acid acetylation Acetylation (Acetic Anhydride) start->acetylation intermediate 2-Acetamidobenzoic Acid acetylation->intermediate nitration Nitration (HNO₃, H₂SO₄) intermediate->nitration crude_product Crude this compound nitration->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization acid_base Acid-Base Extraction (NaHCO₃, HCl) crude_product->acid_base hplc HPLC Purity Analysis recrystallization->hplc acid_base->hplc pure_product Pure Product (>97%) hplc->pure_product

Caption: Synthetic and purification workflow for this compound.

Recrystallization_Protocol start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step protocol for the recrystallization of this compound.

AcidBase_Extraction_Logic cluster_layers Separatory Funnel start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ & Shake start->add_base aqueous_layer Aqueous Layer (Water-soluble salt of This compound) add_base->aqueous_layer Deprotonation organic_layer Organic Layer (Neutral/Less Acidic Impurities) add_base->organic_layer Impurities Remain acidify Acidify with HCl to pH 2-3 aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Logical workflow for the acid-base extraction of this compound.

References

Application Notes and Protocols for the Characterization of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Acetamido-6-nitrobenzoic acid. The methods described herein are fundamental for confirming the identity, purity, and stability of this compound, which is crucial in research and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify it.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. For Mass Spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[1]

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following conditions can be used as a starting point and optimized as needed.

ParameterValue
ColumnC18 (4.6 mm x 150 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
ElutionGradient or Isocratic (e.g., start with 70% A / 30% B)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
  • Analysis:

    • Inject the prepared standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • The purity is determined by the area percentage of the main peak. Quantification is performed by comparing the peak area of the sample to the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation B->D C Sample Solution Preparation C->D E Injection & Data Acquisition D->E F Data Processing (Integration & Quantification) E->F

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing high specificity and sensitivity for the identification and quantification of this compound.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of this compound and perform sensitive quantification.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample and Mobile Phase Preparation:

    • Follow the same preparation steps as for HPLC, but use LC-MS grade solvents and additives.

  • Chromatographic Conditions:

    • Use a scaled-down version of the HPLC method to be compatible with the MS.

ParameterValue
ColumnC18 (2.1 mm x 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
GradientStart at 5% B, ramp to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
  • Mass Spectrometry Conditions:

    • The molecular formula of this compound is C₉H₈N₂O₅, with a monoisotopic mass of 224.04332 Da.[2]

ParameterValue
Ionization ModeESI Negative or Positive
Capillary Voltage3500 V
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure35 psi
Mass Rangem/z 50-500

Expected m/z Values: [2]

AdductCalculated m/z
[M-H]⁻223.03604
[M+H]⁺225.05060
[M+Na]⁺247.03254

LC-MS Analysis Workflow

LCMS_Workflow A Sample Preparation B HPLC Separation A->B C Ionization (ESI) B->C D Mass Analysis C->D E Detection D->E F Data Analysis E->F

Caption: General workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample (5-10 mg)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[3]

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Features (Predicted):

  • ¹H NMR: Signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamido group. The aromatic protons are expected to show splitting patterns indicative of their substitution on the benzene ring.

  • ¹³C NMR: Signals for the carbonyl carbons (acid and amide), the aromatic carbons, and the methyl carbon.

NMR Data Acquisition Workflow

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H and 13C Spectra B->C D Process Data C->D E Structure Elucidation D->E

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FT-IR

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[3]

  • Data Processing:

    • The instrument software will automatically subtract the background from the sample spectrum.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
~3300-2500 (broad)O-H stretch (Carboxylic acid)[4]
~3300N-H stretch (Amide)
~1700C=O stretch (Carboxylic acid)[3][4]
~1660C=O stretch (Amide I)
~1530Asymmetric NO₂ stretch[3]
~1350Symmetric NO₂ stretch[3]

IR Spectroscopy Workflow

IR_Workflow A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum A->C D Identify Characteristic Absorption Bands B->D C->D Thermal_Analysis_Flow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh Sample (2-5 mg) into Pan B Heat at 10 °C/min under N2 A->B D Heat at 10 °C/min under N2 A->D C Observe Endotherm (Melting Point) B->C E Observe Weight Loss (Decomposition) D->E

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetamido-6-nitrobenzoic acid is an organic compound whose precise quantification is essential for process monitoring, quality control, and stability testing in pharmaceutical and chemical research. A reliable analytical method is crucial for ensuring the purity and consistency of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for analyzing polar organic compounds like nitrobenzoic acid derivatives.[1] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, suitable for implementation in research and quality control laboratories. The method leverages a C18 stationary phase and an acidified mobile phase to achieve efficient separation and accurate quantification.[2][3]

Experimental Protocols

This section details the comprehensive methodology for the HPLC analysis of this compound.

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Reagents and Solvents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (ACS grade).[2][3]

  • Consumables and Materials:

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1][2]

    • Volumetric flasks and pipettes.

    • Analytical balance.

    • Solvent filtration apparatus with 0.45 µm membrane filters.[2]

    • Syringe filters (0.45 µm).[2]

    • HPLC vials.

Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid, 50:50, v/v):

    • Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. This acidic mobile phase ensures the analyte is in its protonated form for consistent retention on the C18 column.[2]

    • Filter the aqueous component and acetonitrile separately through a 0.45 µm membrane filter to remove any particulates.[2]

    • Combine 500 mL of the filtered aqueous component with 500 mL of filtered acetonitrile.

    • Mix thoroughly and degas the final mobile phase, for example, by sonicating for 15 minutes.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (diluent). Mix well to ensure complete dissolution.[2]

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.[2]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Procedure
  • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.[1]

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte.[1]

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution for analysis.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.[1]

Data Presentation

Quantitative data from the HPLC analysis should be recorded and evaluated against established criteria to ensure the validity of the results.

Chromatographic Conditions

The instrumental parameters for the analysis are summarized in the table below.

ParameterRecommended Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)[2][3]
Elution Type Isocratic
Flow Rate 1.0 mL/min[2][3]
Column Temperature 25°C[2][3]
Detection Wavelength UV at 254 nm[1]
Injection Volume 10 µL[1][2]
Run Time 15 minutes

Table 1: Summary of HPLC Chromatographic Conditions.

Method Performance and System Suitability

The following table outlines key validation and system suitability parameters with their typical acceptance criteria and hypothetical performance data for this method.

ParameterAcceptance CriteriaHypothetical Result
Retention Time (min) Consistent for all injections~ 5.8
Tailing Factor (T) T ≤ 2.0[2]1.1
Theoretical Plates (N) N ≥ 2000[2]7200
Linearity (r²) r² ≥ 0.999[4]0.9995
Repeatability (%RSD) RSD ≤ 2.0% for Peak Area[2]0.75%

Table 2: Summary of Method Performance and System Suitability Data.

Visualizations

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the HPLC analysis of this compound, from initial preparation to final data analysis.

HPLC_Workflow prep 1. Prepare Solutions (Mobile Phase, Standard, Sample) equilibrate 2. Equilibrate HPLC System (Pump & Column) prep->equilibrate inject 3. Inject Samples (Blank, Standard, Sample) equilibrate->inject acquire 4. Acquire Chromatographic Data (UV Detection @ 254 nm) inject->acquire analyze 5. Process & Analyze Results (Integrate Peaks, Quantify) acquire->analyze report 6. Generate Report analyze->report HPLC_Components solvent Solvent Reservoir Mobile Phase pump HPLC Pump High-Pressure Flow solvent->pump injector Autosampler Sample Injection pump->injector column HPLC Column (C18) Analyte Separation injector->column detector UV Detector Analyte Detection column->detector data Data System Chromatogram & Results detector->data

References

Application Notes and Protocols for Thin-Layer Chromatography of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in synthetic chemistry and drug development for monitoring reaction progress, identifying compounds, and assessing purity. This document provides a detailed protocol for the analysis of 2-Acetamido-6-nitrobenzoic acid using TLC. The described methodology is designed to offer a starting point for the development of routine analyses for this compound and related structures. This compound is an aromatic compound containing a carboxylic acid, an amide, and a nitro group, which influence its chromatographic behavior and visualization.

Principle of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). For the analysis of this compound, a polar stationary phase like silica gel is recommended. The separation is achieved based on the polarity of the analyte relative to the mobile phase. More polar compounds will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • This compound: Analytical standard.

  • Solvents:

    • Dichloromethane (for sample preparation)

    • Hexane (analytical grade)

    • Ethyl acetate (analytical grade)

    • Acetic acid (glacial)

  • Visualization Reagents:

    • Stannous chloride (SnCl2)

    • Hydrochloric acid (HCl), 2M

    • Sodium nitrite (NaNO2)

    • β-Naphthol

    • Sodium hydroxide (NaOH)

  • Equipment:

    • Micropipettes or capillary tubes for spotting

    • Developing chamber with a lid

    • UV lamp (254 nm)

    • Heating plate or oven

    • Spray bottles for reagents

Procedure

1. Preparation of the Mobile Phase:

A suitable mobile phase for the separation of moderately polar aromatic acids is a mixture of a non-polar and a polar solvent, with a small amount of acid to suppress the ionization of the carboxylic acid group and reduce tailing. A recommended starting mobile phase is:

  • Hexane:Ethyl Acetate:Acetic Acid (50:50:1, v/v/v)

The polarity of the mobile phase can be adjusted by varying the ratio of hexane to ethyl acetate to achieve an optimal Rf value, ideally between 0.3 and 0.7.

2. Sample Preparation:

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

3. Spotting the TLC Plate:

  • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.

  • Using a micropipette or capillary tube, apply a small spot of the sample solution onto the origin.

  • Allow the solvent to evaporate completely before developing the plate.

4. Development of the Chromatogram:

  • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid to allow the chamber atmosphere to become saturated with solvent vapors.

  • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

5. Visualization:

Due to the presence of an aromatic ring, this compound can be visualized under UV light. For more specific and sensitive detection of the nitro group, a chemical visualization method is recommended.

  • UV Visualization: Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds typically appear as dark spots on a fluorescent background.[1] Circle the observed spots with a pencil.

  • Chemical Visualization (Reduction of Nitro Group): This method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[2]

    • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl2) in 2M HCl. Spray the dried TLC plate with this solution and heat at 100°C for 10-15 minutes. Allow the plate to cool.[2]

    • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO2). Spray the cooled plate with this solution.[2]

    • Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Immediately after diazotization, spray the plate with the alkaline β-naphthol solution. Aromatic nitro compounds will appear as colored spots (typically orange to red).[2]

6. Calculation of Rf Value:

The Retardation factor (Rf) is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The Rf value is dependent on the specific chromatographic conditions. The following table provides expected Rf values for benzoic acid derivatives in a similar solvent system to provide a comparative reference.

CompoundMobile Phase (Hexane:Ethyl Acetate:Acetic Acid)Approximate Rf Value
Benzoic Acid50:50:1~ 0.5 - 0.6
3-Nitrobenzoic Acid80:20 (Hexanes:Ethyl Acetate)~ 0.14[3]
This compound 50:50:1 (To be determined experimentally)

Note: The Rf value for this compound is expected to be lower than that of benzoic acid due to the presence of the polar acetamido and nitro groups.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_tlc TLC Procedure cluster_vis Visualization cluster_analysis Analysis prep_mp Prepare Mobile Phase (Hexane:EtOAc:AcOH) spotting Spot Sample on TLC Plate prep_mp->spotting prep_sample Prepare Sample Solution prep_sample->spotting development Develop Plate in Chamber spotting->development drying Dry the TLC Plate development->drying uv_vis UV Visualization (254 nm) drying->uv_vis chem_vis Chemical Visualization (Reduction & Coupling) uv_vis->chem_vis calc_rf Calculate Rf Value chem_vis->calc_rf G cluster_0 On TLC Plate cluster_1 Reduction cluster_2 Diazotization cluster_3 Coupling nitro This compound (Colorless Spot) amine Aromatic Amine (Colorless Spot) nitro->amine  SnCl2 / HCl, Heat   diazonium Diazonium Salt (Unstable Intermediate) amine->diazonium  NaNO2 / H+   azo_dye Azo Dye (Colored Spot) diazonium->azo_dye  β-Naphthol / NaOH  

References

Application Notes and Protocols for 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and potential applications of 2-Acetamido-6-nitrobenzoic acid (CAS No. 73721-78-5). Due to the limited availability of specific experimental data for this compound, information from structurally related molecules, particularly other substituted nitrobenzoic acids, has been utilized to provide comprehensive guidance. All data presented for analogous compounds is clearly indicated.

Safety, Handling, and Storage

Safe and proper handling of this compound is crucial. The following guidelines are based on the known hazards of similar nitro- and acetamido-substituted aromatic compounds.

1.1. Hazard Identification

Based on the GHS classifications of isomers such as 2-Acetamido-5-nitrobenzoic acid and 5-Acetamido-2-nitrobenzoic acid, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

1.2. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be taken to minimize exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length trousers.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

1.3. Handling Procedures

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when handling large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.

1.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • The product should be stored away from direct sunlight.

1.5. Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Physicochemical and Spectroscopic Data (Comparative)

Table 1: Physicochemical Properties of Related Substituted Benzoic Acids

Property2-Nitrobenzoic Acid2-Acetamido-5-nitrobenzoic acid5-Acetamido-2-nitrobenzoic acid
Molecular Formula C₇H₅NO₄C₉H₈N₂O₅C₉H₈N₂O₅
Molecular Weight 167.12 g/mol [4]224.17 g/mol [2]224.17 g/mol [3]
Appearance Yellowish-white crystals[4]--
Melting Point 146-148 °C--
Solubility Slightly soluble in water.--

Table 2: Comparative Spectroscopic Data for Related Nitrobenzoic Acid Derivatives

Spectroscopic Technique2-Nitrobenzoic Acid2-Methyl-6-nitrobenzoic acid
¹H NMR (DMSO-d₆, δ in ppm) 8.00-8.03 (H-6), 7.88-7.90 (H-4), 7.81-7.82 (H-5), 7.79 (H-3)[5]7.998 (d, Ar-H), 7.733 (t, Ar-H), 7.608 (d, Ar-H), 2.414 (s, -CH₃)[6]
¹³C NMR (δ in ppm) 165.7 (C=O), 147.9 (C-2), 133.5 (C-4), 131.8 (C-6), 130.3 (C-1), 129.1 (C-5), 124.2 (C-3)[5]-
IR (cm⁻¹) ~3200-2500 (O-H), ~1700 (C=O), ~1530 (asymm NO₂), ~1350 (symm NO₂)[7]~3000 (O-H), ~1700 (C=O), ~1530 (asymm NO₂), ~1350 (symm NO₂)[6]
Mass Spec (m/z) -181 [M]⁺, 164 [M-OH]⁺[6]

Experimental Protocols

3.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid to form 2-amino-6-nitrobenzoic acid, followed by acetylation of the amino group.

Synthetic Pathway A 2,6-Dinitrobenzoic Acid B 2-Amino-6-nitrobenzoic Acid A->B Selective Reduction (e.g., Na₂S or (NH₄)₂S) C This compound B->C Acetylation (Acetic Anhydride)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid (Selective Reduction)

This protocol is adapted from methods for the selective reduction of dinitroaromatic compounds.[8]

  • Materials:

    • 2,6-Dinitrobenzoic acid

    • Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dinitrobenzoic acid in a mixture of ethanol and water.

    • Prepare a solution of the reducing agent (e.g., sodium sulfide) in water.

    • Slowly add the reducing agent solution to the solution of 2,6-dinitrobenzoic acid with stirring at room temperature. The reaction may be exothermic.

    • After the addition is complete, gently heat the mixture to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of this compound (Acetylation)

This is a standard procedure for the acetylation of an aromatic amine.

  • Materials:

    • 2-Amino-6-nitrobenzoic acid

    • Acetic anhydride

    • Glacial acetic acid (as solvent, optional)

    • Ice-cold water

  • Procedure:

    • Suspend or dissolve 2-amino-6-nitrobenzoic acid in a suitable solvent like glacial acetic acid in a round-bottom flask.

    • Slowly add acetic anhydride to the mixture with stirring.

    • Heat the reaction mixture gently for a short period, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the acetylated product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to obtain a purified product.

Potential Applications and Biological Context

Substituted nitrobenzoic acids are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10] The presence of the nitro group is often crucial for these activities, as its intracellular reduction can lead to the formation of reactive nitrogen species that are toxic to microbial cells.[9]

4.1. Antimicrobial Research

Derivatives of nitrobenzoic acid have shown efficacy against various bacteria, including resistant strains like MRSA.[9] this compound could be investigated as a potential antimicrobial agent. A standard method to assess this is the Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: General workflow for an MIC assay to determine antibacterial activity.

4.2. Anti-inflammatory and Signaling Pathway Modulation

Some nitro-substituted fatty acids have been shown to modulate signal transduction pathways, leading to anti-inflammatory responses.[11] While the specific targets of this compound are unknown, it could potentially interact with inflammatory signaling cascades. For instance, many small molecule inhibitors, including some based on aminobenzoic acid scaffolds, target protein kinases involved in cell signaling.

Simplified Representation of a Kinase Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase P1 Downstream Signaling Protein 1 Receptor->P1 Phosphorylation P2 Downstream Signaling Protein 2 P1->P2 Signal Transduction TF Transcription Factor P2->TF Gene Gene Expression (e.g., Pro-inflammatory cytokines) TF->Gene Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor Inhibition

References

Application Notes and Protocols: Safe Handling of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals who handle 2-Acetamido-6-nitrobenzoic acid in a laboratory setting. It is imperative to consult the full Safety Data Sheet (SDS) before use and to be familiar with your institution's safety protocols.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1]

GHS Hazard Pictograms:

PictogramHazard Class
alt text
Health Hazard
alt text
Exclamation Mark

Signal Word: Warning

Quantitative Safety Data

The following table summarizes the key safety information for this compound.

CategoryCodeStatementCitations
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H341Suspected of causing genetic defects.[1]
H351Suspected of causing cancer.[1]
H361Suspected of damaging fertility or the unborn child.[1]
Precautionary Statements: Prevention P201Obtain special instructions before use.[1]
P202Do not handle until all safety precautions have been read and understood.[1]
P264Wash skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[1]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4][5]
Precautionary Statements: Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5]
P308 + P313IF exposed or concerned: Get medical advice/ attention.
P332 + P313If skin irritation occurs: Get medical advice/ attention.[2]
P337 + P313If eye irritation persists: Get medical advice/ attention.[2]
P362Take off contaminated clothing and wash before reuse.[2]
Precautionary Statements: Storage P405Store locked up.[1][2][4][5]
Precautionary Statements: Disposal P501Dispose of contents/ container to an approved waste disposal plant.[1][2][4]

Experimental Protocols

Protocol 1: Standard Handling Procedure

This protocol outlines the necessary steps for safely handling this compound in a research environment.

1. Engineering Controls:

  • Always work in a well-ventilated area.
  • A certified chemical fume hood is required when handling the solid powder to avoid inhalation of dust.[1]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after handling.[3][5]
  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator is required.[1][6]

3. Handling and Hygiene:

  • Avoid contact with skin, eyes, and clothing.[6]
  • Avoid the formation of dust and aerosols.[3][4]
  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3]
  • Do not eat, drink, or smoke in the laboratory.[1]
  • Immediately change any contaminated clothing.[1][2]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4][5][6]
  • Keep the container tightly closed and sealed.[1][2][4][5][6]
  • Store locked up.[1][2][4][5]
  • Incompatible materials include strong oxidizing agents and strong bases.[6]

5. Disposal:

  • Dispose of the chemical and its container in accordance with all local, regional, and national regulations.
  • Do not empty into drains.[2][3][6]
  • Waste materials should be disposed of through a licensed waste disposal company.

Protocol 2: Spill Response Procedure

This protocol provides a step-by-step guide for managing a spill of this compound.

1. Immediate Actions:

  • Evacuate non-essential personnel from the spill area.
  • Ensure the area is well-ventilated.
  • Wear the appropriate PPE as described in Protocol 1.

2. Containment and Cleanup:

  • For a dry spill, carefully sweep up the material, avoiding dust generation.[1][3][5][6]
  • Place the swept material into a suitable, labeled, and closed container for disposal.[3][5][6]
  • Do not use water to clean up the spill unless you are prepared to contain the contaminated water.
  • Clean the affected area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]

3. Reporting:

  • Report the spill to the laboratory supervisor and the appropriate environmental health and safety department.

Visualizations

Workflow for Chemical Spill Cleanup

The following diagram illustrates the workflow for responding to a spill of this compound.

Spill_Cleanup_Workflow cluster_0 Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Avoid Dust) PPE->Contain Cleanup Clean Up Spill (Sweep Solid) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste in Labeled Container Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetamido-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The synthesis of this compound is typically a two-step process:

  • Synthesis of the precursor, 2-Amino-6-nitrobenzoic acid: This is the critical step where yield and purity are often determined. Common methods include:

    • Amination of 2-halo-6-nitrobenzoic acid.

    • Selective reduction of 2,6-dinitrobenzoic acid.

  • Acetylation of 2-Amino-6-nitrobenzoic acid: This is a relatively straightforward final step to yield the desired product.

Q2: Which synthetic route for 2-Amino-6-nitrobenzoic acid is recommended for higher yield?

Both the amination of 2-halo-6-nitrobenzoic acid and the reduction of 2,6-dinitrobenzoic acid can provide high yields. The choice of method may depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The amination route using a cuprous catalyst is reported to have a high conversion rate and good product purity.[1] Similarly, the reduction of 2,6-dinitrobenzoic acid with a hydrosulfide reducing agent is suitable for large-scale synthesis with high yields achievable.[2]

Q3: What are the key parameters to control during the synthesis to maximize yield?

Key parameters to control include:

  • Reaction temperature: Overheating can lead to side reactions and decomposition.[2]

  • Purity of starting materials: Impurities can interfere with the reaction and complicate purification.

  • Stoichiometry of reagents: Precise molar ratios are crucial for optimal conversion.

  • Reaction time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of byproducts.

  • pH control during workup: Proper pH adjustment is critical for the effective precipitation and isolation of the product.[1]

Troubleshooting Guides

Problem 1: Low Yield of 2-Amino-6-nitrobenzoic Acid
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. For copper-catalyzed aminations, temperatures between 70-150 °C have been reported.[1]
Suboptimal Reagents or Catalyst - Ensure all reagents and solvents are of high purity and anhydrous if the reaction is moisture-sensitive.- If using a cuprous catalyst for amination, ensure it has not been oxidized or deactivated.[1]
Inefficient Purification and Product Loss - Optimize the pH during the workup to ensure complete precipitation of the product. A pH of 1-3 is often used.[1]- When performing recrystallization, use a minimum amount of hot solvent and allow for slow cooling to maximize crystal formation.
Side Reactions - In the amination of 2-chloro-6-nitrobenzoic acid, high temperatures and pressures in traditional methods can lead to decarboxylation.[1] Using a milder, catalyzed approach can mitigate this.
Problem 2: Low Yield or Purity in the Acetylation of 2-Amino-6-nitrobenzoic Acid
Potential Cause Suggested Solution
Incomplete Acetylation - Ensure the molar ratio of acetic anhydride to the aminobenzoic acid is sufficient, typically a slight excess of the acetylating agent is used.- The reaction may require gentle heating (reflux) to go to completion.
Hydrolysis of Acetic Anhydride - Use anhydrous solvents and reagents as water will react with acetic anhydride, reducing its effectiveness.
Formation of Di-acetylated or Other Byproducts - Control the reaction temperature and time to avoid over-acetylation or other side reactions.
Inefficient Purification - The product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove unreacted starting materials and byproducts.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Amino-6-nitrobenzoic Acid

Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Amination 2-Chloro-6-nitrobenzoic acidAmmonia, Cuprous Oxide, Cesium Carbonate, DMF90%[1]High yield, mild reaction conditions.[1]Requires an autoclave for pressure control.
Amination 2-Iodo-6-nitrobenzoic acidAmmonia, Cuprous Iodide, Ethanol92%[1]High yield.Starting material may be more expensive.
Amination 2-Bromo-6-nitrobenzoic acidAmmonia, Cuprous Bromide, Isopropanol91%[1]High yield.
Reduction 2,6-Dinitrobenzoic acidSodium Hydrosulfide, Alcohol/WaterHighInexpensive and readily available reagents, suitable for large scale.[2]Requires careful control of the reduction to avoid reducing both nitro groups.
Hoffmann Degradation 3-NitrophthalimideSodium Hypochlorite, Sodium Hydroxide88%High yield.Starting material is expensive and difficult to obtain.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzoic Acid via Amination of 2-Chloro-6-nitrobenzoic Acid
  • Reaction Setup: In a 500 mL autoclave, combine 20.3 g of 2-chloro-6-nitrobenzoic acid, 1.2 g of cuprous oxide, 40 g of cesium carbonate, 50 g of DMF, and 85 g of 30% aqueous ammonia.[1]

  • Reaction: Heat the mixture to 90 °C. Introduce ammonia gas to maintain the internal pressure at 0.7-0.8 MPa. Continue the reaction for 12 hours.[1]

  • Workup: After cooling, collect the upper layer of the reaction mixture. Acidify with hydrochloric acid to a pH of 1-2.[1]

  • Extraction: Extract the aqueous solution three times with diethyl ether.[1]

  • Isolation: Combine the ether extracts and evaporate the solvent to obtain the crude product.[1]

  • Purification: Recrystallize the crude product from ethyl acetate to yield pure 2-amino-6-nitrobenzoic acid.[1]

Protocol 2: Synthesis of 2-Amino-6-nitrobenzoic Acid via Reduction of 2,6-Dinitrobenzoic Acid
  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dinitrobenzoic acid in a mixture of an alcohol (e.g., methanol or ethanol) and water.[2]

  • Reduction: Add a solution of an alkali metal hydrosulfide (e.g., sodium hydrosulfide) to the reaction mixture. The reaction is typically carried out at reflux temperature (60-95 °C).[2]

  • Workup: After the reaction is complete, cool the mixture. The product may be isolated by evaporating the solvents, adding water, and then acidifying the aqueous solution to precipitate the product.[3]

  • Extraction and Isolation: The precipitated product can be collected by filtration, or the aqueous solution can be extracted with an organic solvent like ether. The organic extracts are then dried and the solvent evaporated to yield the product.[3]

Protocol 3: Acetylation of 2-Amino-6-nitrobenzoic Acid
  • Dissolution: In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid in glacial acetic acid. Gentle warming may be required.

  • Acetylation: To the stirred solution, add a slight molar excess of acetic anhydride dropwise.

  • Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold deionized water with continuous stirring.

  • Isolation: Collect the precipitated this compound by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture and dry under vacuum.

Visualizations

experimental_workflow cluster_precursor Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid cluster_acetylation Step 2: Acetylation start_precursor Starting Material (e.g., 2-Halo-6-nitrobenzoic acid) reaction_precursor Reaction (Amination or Reduction) start_precursor->reaction_precursor workup_precursor Workup & Purification reaction_precursor->workup_precursor product_precursor 2-Amino-6-nitrobenzoic Acid workup_precursor->product_precursor start_acetylation 2-Amino-6-nitrobenzoic Acid product_precursor->start_acetylation reaction_acetylation Acetylation with Acetic Anhydride start_acetylation->reaction_acetylation workup_acetylation Workup & Purification reaction_acetylation->workup_acetylation final_product This compound workup_acetylation->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check for Complete Reaction (TLC) start->check_reaction check_reagents Verify Reagent & Catalyst Quality start->check_reagents check_workup Review Workup & Purification Procedure start->check_workup optimize_conditions Optimize Reaction Time/Temp. check_reaction->optimize_conditions use_fresh_reagents Use Fresh/Pure Reagents & Catalyst check_reagents->use_fresh_reagents optimize_ph Optimize pH During Precipitation check_workup->optimize_ph optimize_recrystallization Optimize Recrystallization check_workup->optimize_recrystallization

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-6-nitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages: the synthesis of the precursor 2-amino-6-nitrobenzoic acid, followed by its acetylation.

Stage 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

Q1: Low or no yield of 2-amino-6-nitrobenzoic acid when starting from 2-chloro-6-nitrobenzoic acid.

Possible Causes & Solutions:

  • Ineffective Ammonolysis: The reaction of 2-chloro-6-nitrobenzoic acid with ammonia can be challenging. Traditional methods often require high temperatures and pressures, which can lead to side reactions.

    • Troubleshooting:

      • Ensure the reaction is performed in a sealed pressure vessel to maintain the necessary pressure.

      • Consider using a copper catalyst (e.g., cuprous oxide, cuprous iodide) to facilitate the amination at milder conditions.[1]

      • The use of an appropriate organic solvent like DMF, N-Methyl pyrrolidone (NMP), or ethanol can improve solubility and reaction rates.

  • Decarboxylation: Harsh reaction conditions (high temperature and pressure) can lead to the loss of the carboxylic acid group, significantly reducing the yield of the desired product.[1]

    • Troubleshooting:

      • Employ milder reaction conditions by using a suitable catalyst.

      • Carefully control the reaction temperature and time to minimize decarboxylation.

Q2: Incomplete reduction of 2,6-dinitrobenzoic acid to 2-amino-6-nitrobenzoic acid.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial for the complete conversion of the dinitro compound.

    • Troubleshooting:

      • Use an adequate excess of the reducing agent, such as sodium hydrosulfide. Ratios of reducing agent to 2,6-dinitrobenzoic acid of around 3:1 have been shown to be effective.[2]

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Low Reaction Temperature: The reduction may be slow or incomplete at lower temperatures.

    • Troubleshooting:

      • Perform the reaction at a suitable temperature, such as at reflux, to ensure a reasonable reaction rate.[2]

Stage 2: Acetylation of 2-Amino-6-nitrobenzoic Acid

Q3: Low yield of this compound during the acetylation of 2-amino-6-nitrobenzoic acid.

Possible Causes & Solutions:

  • Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water. If the reaction conditions are not anhydrous, the anhydride will be consumed by water, reducing the amount available for acetylation.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents if the reaction is performed in a solution.

  • Incomplete Reaction: The acetylation reaction may not have gone to completion.

    • Troubleshooting:

      • Increase the reaction time or temperature.

      • Use a catalyst, such as a small amount of concentrated sulfuric acid or sodium acetate, to speed up the reaction.[3]

      • Use a slight excess of acetic anhydride.

Q4: Presence of impurities in the final this compound product.

Possible Causes & Solutions:

  • Unreacted 2-amino-6-nitrobenzoic acid: Incomplete acetylation will result in the starting material remaining in the product.

    • Troubleshooting:

      • Purify the product by recrystallization. A solvent system in which the product and starting material have different solubilities should be chosen.

  • Formation of a Mixed Anhydride: The carboxylic acid group of 2-amino-6-nitrobenzoic acid can react with acetic anhydride to form a mixed anhydride. This is a potential side reaction that consumes the starting material and the acetylating agent.

    • Troubleshooting:

      • Control the reaction temperature; lower temperatures may favor the desired N-acetylation over the formation of the mixed anhydride.

      • Careful control of the stoichiometry of the reagents can also minimize this side reaction.

  • Diacetylation: It is possible, though less common, for the nitrogen to be acetylated twice, especially under forcing conditions.

    • Troubleshooting:

      • Avoid excessively harsh reaction conditions (high temperature, prolonged reaction time, large excess of acetic anhydride).

  • Hydrolysis of the Product: The acetamido group can be hydrolyzed back to an amino group under acidic or basic conditions, especially during workup.

    • Troubleshooting:

      • Maintain a neutral pH during the workup and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-amino-6-nitrobenzoic acid?

Common starting materials include 2,6-dinitrobenzoic acid (via reduction of one nitro group) and 2-chloro-6-nitrobenzoic acid or other 2-halo-6-nitrobenzoic acids (via amination).[1][2]

Q2: What is the role of sodium acetate in the acetylation reaction?

In the acetylation of primary aromatic amines with acetic anhydride, sodium acetate acts as a weak base. If the amine is protonated (e.g., as an amine-hydrochloride salt to improve solubility in water), sodium acetate helps to regenerate the free, more nucleophilic amine, which then reacts with the acetic anhydride. It also helps to buffer the reaction mixture by reacting with the acetic acid byproduct.[3]

Q3: Can acetic anhydride react with the carboxylic acid group of 2-amino-6-nitrobenzoic acid?

Yes, acetic anhydride can react with carboxylic acids to form mixed anhydrides.[4][5] This is a potential side reaction that can reduce the yield of the desired N-acetylated product.

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the synthesis of the precursor and the acetylation step. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can observe the consumption of the reactant and the formation of the product.

Q5: What are some common purification techniques for this compound?

Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the solubility characteristics of the product and any impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-Amino-6-nitrobenzoic Acid

ParameterMethod 1: Reduction of 2,6-Dinitrobenzoic AcidMethod 2: Amination of 2-Halo-6-nitrobenzoic Acid
Starting Material 2,6-Dinitrobenzoic Acid2-Chloro-6-nitrobenzoic Acid (or other halo-derivatives)
Key Reagents Reducing agent (e.g., Sodium Hydrosulfide)Ammonia, Copper catalyst (optional)
Reaction Conditions Typically reflux temperature[2]Elevated temperature and pressure (can be milder with a catalyst)[1]
Potential Side Reactions Incomplete reductionDecarboxylation, formation of byproducts from side reactions with the halo-substituent[1]
Reported Yield High (can be >85%)[2]Variable, can be high with optimized conditions and catalyst[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzoic Acid from 2,6-Dinitrobenzoic Acid

This protocol is based on the reduction of one nitro group.

  • In a round-bottom flask, dissolve 2,6-dinitrobenzoic acid in a suitable solvent mixture, such as ethanol and water.

  • Add a solution of a reducing agent, for example, sodium hydrosulfide (approximately 3 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully acidify it with an acid like hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound from 2-Amino-6-nitrobenzoic Acid

This protocol describes the acetylation of the amino group.

  • Suspend 2-amino-6-nitrobenzoic acid in water or a suitable organic solvent in a flask.

  • Add a slight excess of acetic anhydride to the suspension.

  • If necessary, add a catalytic amount of a weak base like sodium acetate to facilitate the reaction.[3]

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the crystalline product by filtration, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure this compound.

Mandatory Visualization

Synthesis_Pathway cluster_precursor Stage 1: Precursor Synthesis cluster_final_product Stage 2: Acetylation 2_6_Dinitrobenzoic_Acid 2,6-Dinitrobenzoic Acid 2_Amino_6_nitrobenzoic_Acid 2-Amino-6-nitrobenzoic Acid 2_6_Dinitrobenzoic_Acid->2_Amino_6_nitrobenzoic_Acid Reduction 2_Chloro_6_nitrobenzoic_Acid 2-Chloro-6-nitrobenzoic Acid 2_Chloro_6_nitrobenzoic_Acid->2_Amino_6_nitrobenzoic_Acid Amination 2_Acetamido_6_nitrobenzoic_Acid This compound 2_Amino_6_nitrobenzoic_Acid->2_Acetamido_6_nitrobenzoic_Acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2_Acetamido_6_nitrobenzoic_Acid

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stage Identify the problematic stage: Precursor Synthesis or Acetylation? Start->Check_Stage Precursor_Issues Precursor Synthesis Issues: - Incomplete Reaction - Decarboxylation - Side Reactions Check_Stage->Precursor_Issues Precursor Acetylation_Issues Acetylation Issues: - Incomplete Acetylation - Hydrolysis of Acetic Anhydride - Mixed Anhydride Formation Check_Stage->Acetylation_Issues Acetylation Optimize_Precursor Optimize Precursor Synthesis: - Adjust reaction conditions (T, P) - Use a catalyst - Check stoichiometry of reagents Precursor_Issues->Optimize_Precursor Optimize_Acetylation Optimize Acetylation: - Ensure anhydrous conditions - Adjust reaction time/temperature - Use a catalyst Acetylation_Issues->Optimize_Acetylation Purify Purify Product (e.g., Recrystallization) Optimize_Precursor->Purify Optimize_Acetylation->Purify

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Acetamido-6-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common approach to synthesizing nitrated acetamidobenzoic acids is through the electrophilic aromatic substitution (nitration) of the parent acetamidobenzoic acid. However, for this compound, direct nitration of 2-Acetamidobenzoic acid is challenging due to the directing effects of the substituents. A more reliable method involves the synthesis of 2-Amino-6-nitrobenzoic acid followed by acetylation.

Q2: Why is it difficult to synthesize this compound through direct nitration of 2-Acetamidobenzoic acid?

The direct nitration of 2-Acetamidobenzoic acid predominantly yields the 2-Acetamido-5-nitrobenzoic acid isomer. This is due to the electronic effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[1][2] Both of these groups direct the incoming nitro group to the 5-position, making it the major product.

Q3: What are the key safety precautions to consider during the nitration reaction?

Nitration reactions are highly exothermic and require strict temperature control.[3] The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is extremely corrosive and a strong oxidizing agent.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood, and the addition of the nitrating mixture should be done slowly and at a low temperature (typically 0-10 °C) to prevent the reaction from becoming uncontrollable.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (as the product is generally more polar) indicates the progression of the reaction.

Q5: What are common impurities in the synthesis of this compound?

Common impurities include:

  • Isomeric products: As mentioned, 2-Acetamido-5-nitrobenzoic acid is the major isomer formed during direct nitration. Other minor isomers may also be present.

  • Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur.

  • Unreacted starting material: Incomplete reaction will result in the presence of the starting 2-Acetamidobenzoic acid.

  • Oxidation byproducts: The amino group, even when protected as an acetamide, can be susceptible to oxidation under strong nitrating conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or low temperature.Ensure the reaction is stirred for the recommended duration at the appropriate temperature. Monitor the reaction by TLC to confirm the consumption of the starting material.
Poor quality of starting materials or reagents.Use pure, dry starting materials and fresh, concentrated acids for the nitrating mixture.
Loss of product during workup and purification.Ensure proper pH adjustment during precipitation and use appropriate solvents for extraction and recrystallization to minimize solubility losses.
Formation of the Wrong Isomer (e.g., 5-nitro instead of 6-nitro) Inherent directing effects of the acetamido and carboxylic acid groups.Direct nitration of 2-Acetamidobenzoic acid will preferentially yield the 5-nitro isomer. For the 6-nitro isomer, an alternative synthetic route is recommended (see Experimental Protocols).
Product is Oily or Gummy and Fails to Crystallize Presence of significant impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization. Alternatively, try trituration with a suitable solvent to induce crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
Discolored Product (e.g., dark brown or black) Oxidation of the product or starting material.Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon).
Formation of polymeric byproducts due to harsh reaction conditions.Avoid excessively high temperatures and prolonged reaction times.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Amino/Acetamido-nitrobenzoic Acids

Synthetic Route Starting Material Key Reagents Typical Product Reported Yield Key Challenges
Direct Nitration2-Acetamidobenzoic acidConc. HNO₃, Conc. H₂SO₄2-Acetamido-5-nitrobenzoic acid-Poor regioselectivity for the 6-nitro isomer.
Amination of Halide2-Halo-6-nitrobenzoic acidAmmonia, Cuprous catalyst2-Amino-6-nitrobenzoic acidHighAvailability of starting material, reaction under pressure.[4]
Reduction of Dinitro2,6-Dinitrobenzoic acidReducing agent (e.g., sulfide)2-Amino-6-nitrobenzoic acidHighAvailability of starting material.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamido-5-nitrobenzoic Acid (Illustrative)

This protocol details the synthesis of the major isomer formed from the direct nitration of 2-Acetamidobenzoic acid and serves as a reference.

Step 1: Acetylation of 2-Aminobenzoic Acid [3]

  • In a round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle warming may be required.

  • Slowly add 1.2 equivalents of acetic anhydride to the solution.

  • Heat the mixture to reflux for 1 hour.

  • After cooling, pour the reaction mixture into 250 mL of ice-cold water with stirring.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-acetamidobenzoic acid.

Step 2: Nitration of 2-Acetamidobenzoic Acid [3]

  • In a beaker, cool 20 mL of concentrated sulfuric acid to below 0 °C in an ice-salt bath.

  • Slowly add 9.0 g of dry 2-acetamidobenzoic acid, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition, continue stirring in the ice bath for 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-Acetamido-5-nitrobenzoic acid.

Protocol 2: Recommended Synthesis of 2-Amino-6-nitrobenzoic Acid via Reduction

This protocol outlines a more effective route to the 6-nitro isomer, which can then be acetylated.

Step 1: Reduction of 2,6-Dinitrobenzoic Acid [5]

  • In a reaction vessel, suspend 2,6-dinitrobenzoic acid in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a reducing agent such as a sulfide, hydrosulfide, or polysulfide (e.g., sodium hydrosulfide).

  • Heat the reaction mixture to reflux under controlled conditions. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

  • Isolate the 2-amino-6-nitrobenzoic acid by filtration, wash with water, and dry.

Step 2: Acetylation of 2-Amino-6-nitrobenzoic Acid

  • Dissolve the synthesized 2-amino-6-nitrobenzoic acid in glacial acetic acid.

  • Add acetic anhydride and heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the this compound by filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Major Product cluster_target Target Molecule (Minor Product) 2-Acetamidobenzoic_acid 2-Acetamidobenzoic acid Nitrating_Mixture Conc. HNO3 Conc. H2SO4 5-Nitro_Isomer 2-Acetamido-5-nitrobenzoic acid Nitrating_Mixture->5-Nitro_Isomer Predominant Pathway (>90%) 6-Nitro_Isomer This compound Nitrating_Mixture->6-Nitro_Isomer Minor Pathway (<10%)

Direct nitration of 2-Acetamidobenzoic acid.

Experimental_Workflow Start Start: 2,6-Dinitrobenzoic Acid Reduction Step 1: Selective Reduction (e.g., with Sodium Hydrosulfide) Start->Reduction Intermediate 2-Amino-6-nitrobenzoic Acid Reduction->Intermediate Acetylation Step 2: Acetylation (Acetic Anhydride) Intermediate->Acetylation Product Crude this compound Acetylation->Product Purification Purification (Recrystallization) Product->Purification End Final Product Purification->End

Recommended workflow for this compound.

Troubleshooting_Tree Start Low Yield of Desired Product Check_Isomers Analyze product mixture (e.g., by NMR or LC-MS). Is the major product the 5-nitro isomer? Start->Check_Isomers Wrong_Isomer Yes: The reaction is proceeding as expected based on directing effects. Consider an alternative synthetic route. Check_Isomers->Wrong_Isomer Yes Low_Conversion No: The overall conversion is low. Check_Isomers->Low_Conversion No Check_Conditions Review reaction conditions: - Temperature too low? - Reaction time too short? - Reagents degraded? Low_Conversion->Check_Conditions Optimize_Conditions Optimize conditions: - Increase temperature cautiously. - Extend reaction time. - Use fresh reagents. Check_Conditions->Optimize_Conditions

Troubleshooting low yield of the target molecule.

References

Technical Support Center: 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetamido-6-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The common impurities in this compound typically arise from the synthetic process, which involves the nitration of 2-acetamidobenzoic acid. The primary impurities to be aware of are:

  • Unreacted Starting Material: 2-Acetamidobenzoic acid.

  • Isomeric By-products: 2-Acetamido-4-nitrobenzoic acid and 2-Acetamido-5-nitrobenzoic acid.

  • Hydrolysis Product: 2-Amino-6-nitrobenzoic acid.

  • Dinitrated By-products: Dinitro derivatives of 2-acetamidobenzoic acid.

  • Oxidation Products: Colored, often tar-like, impurities resulting from the strong oxidizing nature of the nitrating agents.

Q2: My final product is off-color (yellowish or brownish) instead of the expected pale-yellow solid. What could be the cause?

A2: A discolored product often indicates the presence of oxidation by-products or residual nitrating agents. These colored impurities can form if the reaction temperature during nitration was not strictly controlled and exceeded the optimal range. To address this, it is crucial to maintain a low temperature (typically below 10°C) throughout the addition of the nitrating mixture.

Q3: I am seeing multiple spots on my TLC analysis of the crude product. How can I identify them?

A3: The multiple spots likely correspond to the starting material, the desired product, and isomeric by-products. You can tentatively identify them based on their relative polarities. Generally, the starting material, 2-acetamidobenzoic acid, will have a different Rf value than the nitrated products. The different nitro-isomers will also exhibit slightly different Rf values. For definitive identification, techniques like HPLC, LC-MS, or NMR spectroscopy are recommended.

Q4: How can I remove the isomeric impurities from my this compound?

A4: Recrystallization is the most common and effective method for purifying this compound and removing isomeric impurities. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles, is ideal. Ethanol/water or acetic acid/water mixtures are often good starting points for recrystallization. For persistent impurities, column chromatography may be necessary.

Q5: My yield is lower than expected. What are the potential reasons?

A5: Low yields can be attributed to several factors:

  • Incomplete reaction: The nitration reaction may not have gone to completion.

  • Formation of by-products: The generation of significant amounts of isomeric or dinitrated products will reduce the yield of the desired product.

  • Losses during work-up and purification: Product may be lost during filtration, washing, or recrystallization steps. Optimizing the purification protocol, for instance, by minimizing the amount of solvent used for recrystallization, can help improve the yield.

  • Side reactions: Hydrolysis of the acetamido group can also contribute to a lower yield of the target compound.

Data Presentation: Summary of Common Impurities

Impurity NameSourcePotential Impact
2-Acetamidobenzoic AcidUnreacted starting material from incomplete nitration.Can affect the purity and downstream reactions.
2-Acetamido-4-nitrobenzoic acidIsomeric by-product of the nitration reaction.Difficult to separate due to similar properties.
2-Acetamido-5-nitrobenzoic acidIsomeric by-product of the nitration reaction.[1]Can impact the biological activity and safety profile of the final compound.
2-Amino-6-nitrobenzoic acidHydrolysis of the acetamido group under acidic conditions.Introduces a primary amine, which can alter chemical reactivity.
Dinitrobenzoic acid derivativesOver-nitration of the starting material.Can be highly reactive and impact product stability.
Oxidation By-productsSide reactions caused by the strong oxidizing nitrating agents.Lead to discoloration and may be difficult to remove.

Experimental Protocols

General Recrystallization Protocol for Purification of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The optimal solvent and conditions should be determined empirically.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of the chosen solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Mandatory Visualization

Impurity_Formation_Pathway A 2-Acetamidobenzoic Acid (Starting Material) F Dinitrobenzoic Acid Derivatives (Over-nitration Impurity) A->F Harsh Nitration Conditions G Oxidation By-products (Side Reaction) A->G Oxidation X A->X Nitration (HNO3/H2SO4) B This compound (Main Product) E 2-Amino-6-nitrobenzoic Acid (Hydrolysis Impurity) B->E Hydrolysis (Acidic Conditions) C 2-Acetamido-4-nitrobenzoic Acid (Isomeric Impurity) D 2-Acetamido-5-nitrobenzoic Acid (Isomeric Impurity) X->B Desired Pathway X->C Side Reaction X->D Side Reaction

Caption: Formation pathways of this compound and its common impurities.

This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and peer-reviewed literature.

References

Technical Support Center: Synthesis of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of byproducts during the synthesis of 2-Acetamido-6-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of this compound?

The synthesis, typically involving the nitration of 2-Acetamidobenzoic acid, can lead to several impurities. The most common byproducts include unreacted starting material (2-Acetamidobenzoic acid), regioisomers such as 2-Acetamido-4-nitrobenzoic acid and 2-Acetamido-5-nitrobenzoic acid, and potentially dinitrated products if the reaction conditions are too harsh.[1][2]

Q2: My final product is a yellow or brownish color. What causes this and how can I fix it?

Discoloration often indicates the presence of colored impurities, which can arise from side reactions or the formation of nitrated phenols.[1] To remove these impurities, you can treat a solution of your crude product with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1]

Q3: How can I effectively separate the desired 6-nitro isomer from other positional isomers?

Positional isomers often have very similar physical properties, making them difficult to separate by simple recrystallization.[3] The most effective method for separating these isomers is column chromatography.[3][4] Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.[5]

Q4: I'm experiencing low recovery after recrystallization. What are the likely causes?

Low recovery can stem from several factors:

  • Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling.[1]

  • Inappropriate solvent choice: The product may be too soluble in the chosen solvent at low temperatures.[1]

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals that are harder to collect.[1][6]

  • Premature crystallization: If crystallization occurs in the hot filtration step, significant product loss can occur.

Q5: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and separates as an oil rather than dissolving. This is often caused by a high concentration of impurities or an inappropriate solvent.[1] To resolve this, you can try adding a small amount of a co-solvent in which the compound is more soluble to fully dissolve the oil, then allow it to cool very slowly. Alternatively, a preliminary purification step like an acid-base extraction to remove the bulk of impurities may be necessary before attempting recrystallization.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Purity After Purification Isomeric Impurities: Positional isomers have similar solubility and may co-crystallize with the product.Perform column chromatography for separation. Phenyl or PFP columns are often effective for separating aromatic positional isomers.[5][7]
Unreacted Starting Material: Incomplete nitration leaves 2-Acetamidobenzoic acid in the product.An acid-base extraction can be effective. The nitro-substituted product is a stronger acid than the starting material, allowing for selective extraction with a weak base like sodium bicarbonate.[8]
Product Fails to Crystallize ("Oils Out") High Impurity Load: Impurities can lower the melting point of the mixture, causing it to separate as an oil.Perform a preliminary purification (e.g., acid-base extraction) to remove gross impurities before recrystallization.
Inappropriate Solvent: The solvent may be too nonpolar for the compound, or the boiling point of the solvent is higher than the melting point of the solute.Test a range of solvents or solvent mixtures with varying polarities.[1][9]
Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[6]
Low Yield After Recrystallization Excessive Solvent Use: Using too much hot solvent will result in a significant amount of product remaining in the cold mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Product is Too Soluble: The chosen solvent may be too effective, even at low temperatures.Choose a solvent in which the product has high solubility when hot and very low solubility when cold. Test small batches with different solvents.[10]
Poor Separation in Acid-Base Extraction Incorrect pH: The pH of the aqueous layer was not sufficiently basic to deprotonate the acid or not acidic enough to re-protonate it for precipitation.Use a pH meter or pH paper to carefully monitor and adjust the pH during extraction and precipitation steps. A pH of ~2 is typically needed for full precipitation of the carboxylic acid.[8]
Emulsion Formation: An emulsion has formed at the interface of the organic and aqueous layers, trapping the product.Add a small amount of brine (saturated NaCl solution) to break the emulsion.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

CompoundStructureMolar Mass ( g/mol )Key Differentiating Feature
This compound (Product) C₉H₈N₂O₅224.17Target molecule.
2-Acetamidobenzoic acid (Starting Material) C₉H₉NO₃179.17Lacks the nitro group; less acidic and less polar than the product.[11]
2-Acetamido-4-nitrobenzoic acid (Isomer) C₉H₈N₂O₅224.17Positional isomer; has very similar polarity to the product, making separation difficult.
2-Acetamido-5-nitrobenzoic acid (Isomer) C₉H₈N₂O₅224.17Common regioisomer formed during nitration of 2-Acetamidobenzoic acid.[2]
Dinitrated Species C₉H₇N₃O₇269.17Contains two nitro groups; significantly more polar than the desired product.

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest For RemovingAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[6]Baseline impurities with different polarity than the product, colored byproducts (with charcoal).High throughput, cost-effective, can yield very pure product.Ineffective for separating compounds with similar solubilities (e.g., isomers), risk of "oiling out".[3]
Acid-Base Extraction Differential solubility of acidic/basic compounds and their salts in aqueous and organic phases.[12]Neutral or basic impurities, or separating acids of significantly different strengths.[8][13]Excellent for removing impurities of a different chemical class, good for initial cleanup.Ineffective for separating compounds with similar pKa values (e.g., isomers), requires use of multiple solvents.
Column Chromatography Differential partitioning of compounds between a stationary phase (e.g., silica) and a mobile phase.[3]Positional isomers and other byproducts with similar polarity to the desired product.[4][5]High resolving power, capable of separating complex mixtures.Time-consuming, requires larger volumes of solvent, lower throughput than recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying the crude product when isomeric impurities are minimal.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures like ethanol/water) to find a system where the product is soluble when hot but sparingly soluble when cold.[1][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid while heating on a hot plate.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic product.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel.[8] Cap the funnel, invert, and vent frequently. Shake thoroughly to allow the acidic this compound to convert to its water-soluble sodium salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction step two more times with fresh sodium bicarbonate solution, combining the aqueous extracts each time.[8]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise while stirring until the solution becomes strongly acidic (pH ~2).[8][14] The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[14]

Protocol 3: Purification by Column Chromatography

This is the most effective method for separating positional isomers.

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The goal is to achieve good separation (different Rf values) between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Carefully pour the slurry into a chromatography column, ensuring a uniform and crack-free stationary phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate). Collect the eluent in fractions.

  • Analysis and Collection: Monitor the fractions using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_Pathway start 2-Acetamidobenzoic Acid reagent + Nitrating Mixture (HNO₃ / H₂SO₄) reaction Nitration Reaction reagent->reaction product Crude this compound byproduct1 Unreacted Starting Material byproduct2 Positional Isomers (4-nitro, 5-nitro) byproduct3 Dinitrated Products reaction->product reaction->byproduct1 Incomplete Reaction reaction->byproduct2 Lack of Regioselectivity reaction->byproduct3 Harsh Conditions

Caption: Synthesis pathway showing the formation of common byproducts.

Purification_Workflow start Crude Product q1 Major Impurities? start->q1 proc1 Column Chromatography q1->proc1 q1->proc1  Isomers Present (Similar Polarity) proc2 Acid-Base Extraction q1->proc2 q1->proc2  Neutral/Basic Impurities or Gross Contamination proc3 Recrystallization q1->proc3 q1->proc3  Minor Impurities (Different Polarity) a1_isomers Isomers a1_neutral Neutral / Basic a1_polar Polar / Salts end_node Pure Product proc1->end_node proc2->proc3 Followed by Recrystallization proc3->end_node

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting_Diagram start Problem: Product 'Oils Out' During Recrystallization check1 Is the solution clear when hot? start->check1 cause1 Probable Cause: Insoluble impurities present. check1->cause1 No check2 Is the solvent appropriate? (Product not melting) check1->check2 Yes solution1 Solution: Perform hot filtration to remove solids. cause1->solution1 cause2 Probable Cause: High concentration of impurities depressing melting point. check2->cause2 No cause3 Probable Cause: Cooling too rapidly. check2->cause3 Yes solution2 Solution: Perform a preliminary cleanup (e.g., Acid-Base Extraction). cause2->solution2 solution3 Solution: Allow to cool slowly. Use a Dewar or insulated beaker. cause3->solution3

Caption: Troubleshooting flowchart for product "oiling out".

References

Technical Support Center: 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Acetamido-6-nitrobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and challenges during your experiments.

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] For optimal shelf life, refrigeration is recommended.[3] The compound should be protected from light, especially if it is in solution, as nitroaromatic compounds can be light-sensitive.[4][5]

Q2: Is this compound stable in aqueous solutions?

A2: The stability of this compound in aqueous solutions can be influenced by pH and temperature. As a derivative of both an amide and a carboxylic acid, it can be susceptible to hydrolysis under acidic or basic conditions.[4] It is advisable to prepare solutions fresh and store them under refrigerated and light-protected conditions if immediate use is not possible. For prolonged studies, the pH of the solution should be carefully controlled and monitored.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, several degradation pathways are possible:

  • Hydrolysis: The acetamido group can undergo hydrolysis to yield 2-amino-6-nitrobenzoic acid, particularly under strong acidic or basic conditions.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide. This process can be more pronounced in the presence of certain catalysts or harsh thermal conditions.[6]

  • Photodegradation: Exposure to UV light can lead to the degradation of nitroaromatic compounds, potentially involving complex reaction pathways.[4][7]

  • Thermal Decomposition: As a nitro-containing organic acid, it is expected to decompose at elevated temperatures, potentially releasing hazardous gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[1]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Potency

If you are observing variability in your experimental outcomes or a decrease in the expected activity of your compound, consider the following potential stability-related issues.

Symptom Potential Cause Recommended Action
Decreased biological activity over time in solution-based assays.Degradation of the compound in the assay buffer.Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the specific buffer system by incubating it for the duration of the experiment and analyzing for degradation products by HPLC.
Appearance of new peaks in HPLC analysis of stored solutions.Hydrolysis, photodegradation, or reaction with solvent/buffer components.Store solutions at a lower temperature (2-8 °C), protect from light, and use high-purity solvents. Consider using aprotic solvents if hydrolysis is suspected. Perform a forced degradation study to identify potential degradants.
Color change of the solid compound upon storage.Possible degradation or presence of impurities.Store the solid compound in a desiccator, protected from light. If discoloration is observed, re-analyze the purity of the material before use.
Issue 2: Challenges During Synthesis and Purification

Difficulties in obtaining pure this compound can arise from side reactions during synthesis or inefficient purification. The primary synthetic route involves the N-acetylation of 2-amino-6-nitrobenzoic acid.

Symptom Potential Cause Recommended Action
Low yield of this compound. Incomplete acetylation of 2-amino-6-nitrobenzoic acid.Ensure the use of a sufficient excess of the acetylating agent (e.g., acetic anhydride). Optimize reaction time and temperature. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion.
Side reactions, such as the formation of di-acetylated products or other byproducts.Control the reaction temperature carefully. Slow, controlled addition of the acetylating agent can minimize side reactions.
Presence of impurities in the final product. Unreacted 2-amino-6-nitrobenzoic acid.Optimize the purification process. Recrystallization from a suitable solvent system is often effective.[8] Consider using a different solvent or a solvent mixture to improve the separation.
Hydrolysis of the product back to the starting amine during workup or purification.Avoid prolonged exposure to strongly acidic or basic conditions during the workup. Use mild conditions for pH adjustments.
Product is oily or fails to crystallize. Presence of significant impurities that inhibit crystallization.Attempt to "salt out" the product by adding a non-polar co-solvent to a polar solution.[8] Alternatively, purify the crude product by column chromatography to remove impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound, based on ICH guidelines.[3][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.[5]

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light. The exposure should be for a specified duration to assess photosensitivity.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal (Solution) Thermal (Solution) Stock Solution->Thermal (Solution) Photodegradation Photodegradation Stock Solution->Photodegradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal (Solution)->HPLC Analysis Photodegradation->HPLC Analysis

Workflow for a forced degradation study.

Protocol 2: General Procedure for N-Acetylation of 2-Amino-6-nitrobenzoic acid

This protocol provides a general method for the synthesis of this compound.

1. Reaction Setup:

  • In a round-bottom flask, dissolve 2-amino-6-nitrobenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

2. Acetylation:

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

3. Workup and Purification:

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Synthesis and Purification Workflow Start 2-Amino-6-nitrobenzoic acid Acetylation N-Acetylation with Acetic Anhydride Start->Acetylation Precipitation Precipitation in Ice Water Acetylation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product This compound Recrystallization->Final Product

A typical workflow for the synthesis and purification.

Data Presentation

Table 1: Typical Stress Conditions for Forced Degradation Studies

This table summarizes common starting conditions for forced degradation studies as recommended by ICH guidelines.[3][8][9]

Stress ConditionReagent/ConditionTypical Concentration/TemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M24 - 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M24 - 72 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%24 - 72 hours
Thermal Elevated Temperature50°C, 60°C, 70°C24 - 72 hours
Photostability UV/Vis Light SourceAs per ICH Q1B guidelinesVariable
Table 2: Recommended Analytical Techniques for Purity and Impurity Profiling

A combination of analytical techniques is often necessary for a comprehensive assessment of purity and identification of impurities.[4][10][11]

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, detection and quantification of non-volatile impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of impurities and degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main compound and impurities. Quantitative NMR (qNMR) for absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection and identification of volatile impurities and residual solvents.

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A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Degradation of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the degradation of 2-Acetamido-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, reduction of the nitro group, and potential microbial degradation. The primary sites for degradation are the amide, nitro, and carboxylic acid functional groups. Potential degradation pathways include:

  • Hydrolysis: The acetamido group can be hydrolyzed to an amino group, forming 2-Amino-6-nitrobenzoic acid. The carboxylic acid can also undergo decarboxylation under certain conditions.

  • Reduction: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common pathway in microbial degradation.[1][2]

  • Microbial Degradation: Microorganisms can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy.[3] Degradation often begins with the reduction of the nitro group, followed by ring cleavage. Some bacteria are known to degrade nitrobenzoic acids by first removing the nitro group.[4][5][6]

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks in your chromatogram can arise from several sources. Here’s a troubleshooting guide:

Possible CauseRecommended Solution
Sample Degradation The compound may have degraded due to exposure to light, inappropriate pH, or elevated temperature. Prepare fresh samples and protect them from light and heat. Consider performing forced degradation studies to identify key degradation factors.[7][8]
Contamination The sample, solvent, or analytical instrument may be contaminated. Use high-purity solvents and thoroughly clean the injection port, column, and detector.[7]
Impurity in Standard The reference standard of this compound may contain impurities. Check the certificate of analysis for your standard.
Matrix Effects If you are analyzing samples from a complex matrix (e.g., environmental samples, biological fluids), other components in the matrix may be interfering with your analysis. Optimize your sample preparation method to remove interfering substances.

Q3: How can I identify the degradation products of this compound?

Several analytical techniques can be employed to identify degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating the parent compound from its degradation products.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the molecular weights of degradation products, which provides crucial information for structure elucidation.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be used for separation and identification.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about purified degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Keep the solid compound at 105°C for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.

Protocol 2: Microbial Degradation Assay

This protocol provides a basic framework for assessing the microbial degradation of this compound.

  • Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium that lacks a carbon and nitrogen source.

  • Inoculum Preparation: Use a microbial consortium from a relevant environment (e.g., soil contaminated with nitroaromatic compounds) or a pure culture known to degrade aromatic compounds.

  • Experimental Setup:

    • In a sterile flask, add the mineral salt medium and this compound as the sole source of carbon and nitrogen (e.g., 100 mg/L).

    • Inoculate the flask with the prepared inoculum.

    • Set up a control flask without the inoculum.

  • Incubation: Incubate the flasks at a suitable temperature (e.g., 30°C) with shaking.

  • Monitoring: At regular intervals, withdraw samples and analyze for the disappearance of the parent compound and the appearance of metabolites using HPLC or LC-MS.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study of this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h15%22-Amino-6-nitrobenzoic acid
0.1 M NaOH, 60°C, 24h45%32-Amino-6-nitrobenzoic acid
3% H₂O₂, RT, 24h25%4Oxidized ring products
UV Light (254 nm), 24h10%1Photodegradation product
Heat (105°C), 24h5%1Thermally induced product

Visualizations

G cluster_abiotic Abiotic Degradation Pathways parent This compound hydrolysis_product 2-Amino-6-nitrobenzoic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_products Oxidized Ring Products parent->oxidation_products Oxidation (H₂O₂)

Caption: Potential abiotic degradation pathways of this compound.

G cluster_microbial Hypothetical Microbial Degradation Pathway parent This compound reduction1 2-Acetamido-6-hydroxylaminobenzoic acid parent->reduction1 Nitroreductase reduction2 2-Acetamido-6-aminobenzoic acid reduction1->reduction2 Nitroreductase hydrolysis 2,6-Diaminobenzoic acid reduction2->hydrolysis Amidase ring_cleavage Ring Cleavage Products hydrolysis->ring_cleavage Dioxygenase G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks action_node Prepare fresh sample, protect from light/heat resolve Issue Resolved action_node->resolve start Unexpected Peak Observed check_sample Sample Integrity? start->check_sample check_sample->action_node No check_contamination System Contamination? check_sample->check_contamination Yes check_standard Standard Purity? check_contamination->check_standard No action_node2 Clean instrument, use high-purity solvents check_contamination->action_node2 Yes check_standard->resolve Yes action_node3 Verify standard purity check_standard->action_node3 No action_node2->resolve action_node3->resolve

References

Technical Support Center: Enhancing the Solubility of 2-Acetamido-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-Acetamido-6-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: this compound is an aromatic carboxylic acid. Its relatively large, non-polar aromatic structure contributes to poor water solubility. While the carboxylic acid, acetamido, and nitro groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule limits its ability to dissolve in water. Many drugs with poor aqueous solubility exhibit dissolution rate-limited absorption[1].

Q2: What are the primary strategies for enhancing the solubility of this compound?

A2: The most common and effective strategies for a compound like this compound, which is acidic, include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt. Salt formation is a highly effective method for increasing the dissolution rates of acidic drugs[2].

  • Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble[3][4].

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution rate[1][5][6][7].

  • Hydrotropy: Using hydrotropes, which are compounds that can significantly enhance the solubility of organic compounds in water[8][9].

Q3: Which solubility enhancement method should I try first?

A3: For an acidic compound like this compound, pH adjustment is typically the most straightforward and effective initial approach, provided your experimental system can tolerate a higher pH. If pH modification is not possible, a co-solvent system is the next logical step. The decision-making process can be guided by the workflow below.

G start Start: Compound Precipitates in Aqueous Buffer is_acidic Is your compound acidic or basic? start->is_acidic ph_tolerated Can your assay tolerate pH change? is_acidic->ph_tolerated Acidic ph_adjust Use pH Adjustment ph_tolerated->ph_adjust Yes cosolvent_q Can your assay tolerate a co-solvent? ph_tolerated->cosolvent_q No use_cosolvent Use a Co-solvent System cosolvent_q->use_cosolvent Yes advanced Consider Advanced Methods: Solid Dispersion Hydrotropy cosolvent_q->advanced No

Caption: Decision tree for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: My compound precipitates when diluting a DMSO stock into aqueous buffer.

This common problem occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is diluted into an aqueous medium where its solubility is significantly lower.

Solution: pH Adjustment

The carboxylic acid group on this compound can be deprotonated in a basic solution (pH > pKa) to form a highly polar and water-soluble carboxylate salt.

G cluster_0 Low pH (Acidic Buffer) cluster_1 High pH (Basic Buffer) A This compound (Protonated, Poorly Soluble) B 2-Acetamido-6-nitrobenzoate (Deprotonated, More Soluble) A->B Add Base (e.g., NaOH) B->A Add Acid (e.g., HCl)

Caption: Effect of pH on the ionization and solubility of the compound.
Experimental Protocol: Solubility Enhancement by pH Adjustment

  • Buffer Selection: Choose a buffer compatible with your assay that can maintain the desired basic pH. Common buffers include phosphate-buffered saline (PBS) and Tris.

  • Initial pH Titration: Prepare your assay buffer. In a separate vial, add a small, precise volume of your this compound stock solution (e.g., in DMSO) to the buffer to achieve the final desired concentration.

  • Observe Precipitation: Note if a precipitate forms immediately.

  • Titrate with Base: While stirring, slowly add small increments of a dilute base (e.g., 0.1 M NaOH). Monitor the solution for clarity.

  • Determine Optimal pH: Record the pH at which the compound fully dissolves. This is the minimum pH required to maintain solubility at that concentration.

  • Validation: Crucially, confirm that this final pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Issue 2: pH adjustment is not an option due to assay constraints. What's next?

Solution: Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium[3].

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 400)[10]

  • Glycerin[3]

Data Presentation: Solubility of Related Nitrobenzoic Acids

SolventTemperature (°C)Solubility of 2-Nitrobenzoic Acid ( g/100 mL)Reference
Methanol1042.72[11]
EthanolNot Specified~33.3 (1g in 3mL)[11]
AcetoneNot Specified40 (1g in 2.5mL)[11]
EtherNot Specified~22.2 (1g in 4.5mL)[11]
ChloroformNot Specified~0.45 (1g in 220mL)[11]
WaterInsolubleInsoluble[12]
Experimental Protocol: Solubility Enhancement using a Co-solvent System
  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.

  • Prepare Co-solvent/Buffer Mix: Create a series of buffer solutions containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Test: Add your DMSO stock of this compound to each co-solvent/buffer mixture to the desired final concentration.

  • Observation: Vortex each solution and observe for precipitation. Note the minimum percentage of co-solvent required to keep the compound in solution.

  • Optimization & Validation: Use the lowest effective concentration of the co-solvent to minimize potential interference with your assay. Always run a solvent-only control to validate that the co-solvent concentration does not affect the experimental outcome.

Issue 3: Simple methods are insufficient or I need a solid formulation.

Solution: Solid Dispersion

For significant solubility challenges or for developing solid dosage forms, solid dispersion is a powerful technique. This method involves dispersing the poorly soluble drug in a hydrophilic carrier matrix. When exposed to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine particles with a high surface area, which enhances the dissolution rate[1][6].

Common Carriers:

  • Polyvinylpyrrolidone (PVP)[5]

  • Polyethylene Glycols (PEGs)[5]

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

G step1 Step 1: Dissolution Dissolve compound and carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol). step2 Step 2: Mixing Stir the solution thoroughly to ensure a homogenous mixture. step1->step2 step3 Step 3: Solvent Evaporation Remove the solvent under vacuum (e.g., using a rotary evaporator). step2->step3 step4 Step 4: Drying Further dry the solid film/powder in a vacuum oven to remove residual solvent. step3->step4 step5 Step 5: Pulverization Grind the resulting solid into a fine powder and store in a desiccator. step4->step5

Caption: Workflow for the solvent evaporation method of solid dispersion.
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a volatile solvent (e.g., methanol or ethanol) in which both the drug and the carrier are soluble.

  • Dissolution: Dissolve this compound and the carrier in the selected solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Final Drying: Scrape the film and dry it further in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Characterization: The resulting powder can be characterized for its dissolution properties using a standard shake-flask solubility study or dissolution apparatus. The shake-flask method is a widely accepted technique for determining equilibrium solubility[11][13].

References

Technical Support Center: Scaling Up the Synthesis of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-Acetamido-6-nitrobenzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Experimental Protocols

A common and effective method for synthesizing this compound involves a two-step process: the acetylation of 2-amino-6-nitrobenzoic acid, followed by the nitration of the resulting 2-acetamidobenzoic acid.

Step 1: Acetylation of 2-Aminobenzoic Acid

This initial step protects the reactive amino group as an acetamide, preventing oxidation during the subsequent nitration and directing the nitration to the desired position.

  • Materials: 2-Aminobenzoic acid, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-aminobenzoic acid in glacial acetic acid. Gentle heating may be required for complete dissolution.

    • Carefully add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

    • Heat the mixture to reflux for approximately one hour.

    • After cooling to room temperature, pour the reaction mixture into ice-cold deionized water with continuous stirring.

    • Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration and wash thoroughly with cold deionized water.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Nitration of 2-Acetamidobenzoic Acid

With the amino group protected, the aromatic ring is nitrated under controlled conditions to introduce the nitro group at the 6-position.

  • Materials: 2-Acetamidobenzoic acid, Concentrated sulfuric acid, Concentrated nitric acid.

  • Procedure:

    • In a flask equipped for cooling and stirring, dissolve 2-acetamidobenzoic acid in concentrated sulfuric acid. Ensure the temperature is maintained below 10°C in an ice bath.

    • Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling this mixture in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 2-acetamidobenzoic acid, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional two hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with ice-cold water until the washings are neutral.

Experimental Workflow Diagram

experimental_workflow start 2-Aminobenzoic Acid step1 Acetylation (Acetic Anhydride, Acetic Acid, Reflux) start->step1 intermediate 2-Acetamidobenzoic Acid step1->intermediate step2 Nitration (Conc. H₂SO₄, Conc. HNO₃, < 10°C) intermediate->step2 product Crude this compound step2->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is maintained at the recommended temperature for the specified duration. Monitor reaction progress using Thin Layer Chromatography (TLC).
Poor quality or incorrect stoichiometry of reagents.Use pure, dry reagents and ensure accurate measurement. Freshly prepared nitrating mixture is recommended.
Suboptimal temperature control during nitration (too low).While keeping the temperature below 10°C is crucial to prevent side reactions, excessively low temperatures can slow down the reaction significantly. Maintain a consistent temperature within the recommended range.
High Impurity Levels Formation of isomeric byproducts (e.g., 2-acetamido-4-nitrobenzoic acid).Precise temperature control during nitration is critical. Slower, controlled addition of the nitrating mixture can improve regioselectivity.
Dinitration of the aromatic ring.Avoid using an excess of the nitrating agent and maintain a low reaction temperature.
Presence of unreacted starting material.Ensure sufficient reaction time and monitor for the disappearance of the starting material by TLC.
Oxidation of the amino group (if deprotection occurs).The acetamido group is generally stable under these nitrating conditions. However, if hydrolysis is suspected, ensure anhydrous conditions.
Product is Oily or Gummy, Fails to Crystallize Presence of significant impurities inhibiting crystallization.Attempt to "salt out" the product by adding a non-polar co-solvent if a polar solvent was used for recrystallization. Redissolving the oil in a minimal amount of a different hot solvent and cooling slowly may also be effective.
Residual solvent.Ensure the product is thoroughly dried, for instance, by using a rotary evaporator to remove all solvent.
Discolored Product (e.g., darker than expected) Presence of colored impurities from side reactions.Treat the solution with activated charcoal during the recrystallization process before hot filtration.
Oxidation.Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulties in Scaling Up Poor heat transfer in larger reactors leading to localized overheating and side reactions.Utilize a jacketed reactor with an efficient cooling system. For highly exothermic steps like nitration, consider a continuous flow reactor for better temperature control.
Inefficient mixing leading to inhomogeneous reaction conditions.Ensure adequate agitation for the reactor size and viscosity of the reaction mixture.
Inconsistent product quality between batches.Standardize all process parameters, including reagent quality, addition rates, temperatures, and mixing speeds. Implement in-process controls to monitor consistency.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities physical_issues Oily/Discolored Product start->physical_issues incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction isomers Isomeric Impurities? high_impurities->isomers oily Oily Product? physical_issues->oily reagent_issue Reagent Quality/Stoichiometry Issue? incomplete_reaction->reagent_issue No check_time_temp Verify Reaction Time & Temperature incomplete_reaction->check_time_temp Yes check_reagents Check Reagent Purity & Stoichiometry reagent_issue->check_reagents Yes dinitration Dinitration Products? isomers->dinitration No control_temp Improve Temperature Control isomers->control_temp Yes check_nitrating_agent Check Nitrating Agent Amount dinitration->check_nitrating_agent Yes discolored Discolored Product? oily->discolored No recrystallization Optimize Recrystallization oily->recrystallization Yes charcoal Use Activated Charcoal discolored->charcoal Yes

Caption: Troubleshooting logic for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A: The amino group is a strong activating group and is highly susceptible to oxidation by nitric acid. Acetylation protects the amino group, preventing its oxidation and allowing for a more controlled nitration of the aromatic ring.

Q2: What are the critical safety precautions to take during the nitration step?

A: The nitration mixture (concentrated sulfuric and nitric acids) is highly corrosive and the reaction is exothermic. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and strictly control the reaction temperature by using an ice bath and slow, dropwise addition of the nitrating agent.

Q3: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What is the best method for purifying the final product?

A: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as an ethanol-water mixture, can be used. For persistent impurities, column chromatography may be necessary.

Q5: I am seeing the formation of multiple isomers. How can I improve the regioselectivity?

A: The formation of isomers is often temperature-dependent. Maintaining a consistently low temperature (below 10°C) throughout the addition of the nitrating mixture is crucial for favoring the formation of the desired 6-nitro isomer. Slower addition rates can also improve selectivity.

Quantitative Data Summary

ParameterLaboratory ScalePilot-Plant ScaleConsiderations for Scale-Up
Typical Yield 70-85%65-80%Yield may decrease slightly on a larger scale due to challenges in heat and mass transfer.
Reaction Temperature (Nitration) 0-10°C0-10°CStrict temperature control is more critical at a larger scale due to the increased exothermicity. Automated cooling systems are recommended.
Reaction Time (Nitration) 2-3 hours3-5 hoursReaction times may need to be adjusted based on the efficiency of mixing and heat transfer in the larger reactor.
Purity (after recrystallization) >98%>97%Maintaining high purity on a larger scale requires optimized crystallization protocols, including controlled cooling rates.

Validation & Comparative

Confirming the Structure of 2-Acetamido-6-nitrobenzoic acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of 2-Acetamido-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a comprehensive comparison with closely related structural isomers and analogs. The methodologies and spectral data provided for these related compounds offer a robust framework for the characterization and confirmation of the this compound structure.

Structural Overview

This compound (C9H8N2O5) is a substituted aromatic carboxylic acid.[1] Its structure, featuring an acetamido and a nitro group ortho to a carboxylic acid, suggests specific spectroscopic signatures that can be predicted and compared with known compounds.

Comparative Spectroscopic Data

To facilitate the structural elucidation of this compound, the following tables summarize key spectroscopic data for structurally similar molecules. This comparative data is essential for identifying the characteristic signals of the target compound.

Table 1: Comparative ¹H NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

CompoundChemical Shift (δ) of Aromatic Protons (ppm)MultiplicitySolventReference
2-Nitrobenzoic acid 8.00 - 8.03 (H-6), 7.88 - 7.90 (H-4), 7.81 - 7.82 (H-5), 7.79 (H-3)mDMSO-d6[2]
2-Methyl-6-nitrobenzoic acid 7.998 (d), 7.733 (t), 7.608 (d)d, t, dDMSO-d6[3]
2-Amino-4-nitrobenzoic acid 7.930, 7.661, 7.258mDMSO-d6[4]
Predicted this compound ~8.0-8.2 (H-3), ~7.8-8.0 (H-4), ~7.6-7.8 (H-5)d, t, dDMSO-d6N/A

Table 2: Comparative ¹³C NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

CompoundChemical Shift (δ) of Key Carbons (ppm)SolventReference
2-Nitrobenzoic acid 165.7 (C=O), 147.9 (C-2), 133.5 (C-4), 131.8 (C-6), 130.3 (C-1), 129.1 (C-5), 124.2 (C-3)Not Specified[2]
Predicted this compound ~168 (C=O, acid), ~170 (C=O, amide), ~148 (C-NO2), ~140 (C-NHAc), ~120-135 (Aromatic C-H), ~24 (CH3)DMSO-d6N/A

Table 3: Comparative Infrared (IR) Spectroscopy Data of Related Nitrobenzoic Acid Derivatives

CompoundWavenumber (cm⁻¹)AssignmentReference
2-Nitrobenzoic acid ~3000 (broad), ~1700, ~1530, ~1350O-H (acid), C=O (acid), Asymmetric NO₂, Symmetric NO₂[3]
2-Methyl-6-nitrobenzoic acid ~3000, ~1700, ~1530, ~1350O-H (acid), C=O (acid), Asymmetric NO₂, Symmetric NO₂[3]
Predicted this compound ~3300, ~3000 (broad), ~1700, ~1680, ~1540, ~1350N-H (amide), O-H (acid), C=O (acid), C=O (amide I), Asymmetric NO₂, Symmetric NO₂N/A

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Predicted m/z for [M-H]⁻Reference
This compound 224.17223.03604[1]
2-Acetamido-5-nitrobenzoic acid 224.17Not Specified[5]
4-Acetamido-3-nitrobenzoic acid 224.17Not Specified[6]
2-Methyl-6-nitrobenzoic acid 181.15Not Specified[3]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data necessary for the structural confirmation of this compound. These are based on established methods for similar aromatic nitro compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure to ensure good contact.

  • Instrumentation: A benchtop FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically scanning from 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 µg/mL).

    • Infuse the sample solution into the ESI source.

  • Instrumentation: A mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak should be identified to confirm the molecular weight.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound is outlined below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation synthesis Proposed Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (High Resolution) purification->ms data_interpretation Spectral Interpretation nmr->data_interpretation ir->data_interpretation ms->data_interpretation comparison Comparison with Data of Related Compounds data_interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

By following the described experimental protocols and comparing the acquired data with the provided information for related compounds, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to 2-Acetamido-6-nitrobenzoic Acid and Its Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical and biological properties of isomeric compounds is crucial for effective molecular design and application. This guide provides an objective comparison between 2-Acetamido-6-nitrobenzoic acid and the three primary isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. This analysis is supported by experimental data to facilitate informed decision-making in research and synthetic applications.

Physicochemical Properties: A Comparative Analysis

The position of the nitro group on the benzoic acid ring, and the addition of an acetamido group, significantly influence the molecule's physical and chemical characteristics. These properties, including acidity (pKa), melting point, and solubility, are critical for predicting their behavior in chemical reactions and biological systems.

While extensive experimental data is available for the primary nitrobenzoic acid isomers, specific quantitative data for this compound is not readily found in current literature. The data presented below is for the three main isomers, providing a baseline for understanding the impact of substituent positioning.

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)This compound
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₉H₈N₂O₅
Molecular Weight ( g/mol ) 167.12167.12167.12224.17
Melting Point (°C) 146–148[1]139–141[1][2]237–242[1]Data not available
pKa (in water) ~2.16[1][3][4]~3.47[1]~3.41[1][5]Data not available
Water Solubility ~6.8–7.8 g/L[1]~0.24 g/100 mL (15 °C)[1]<0.1 g/100 mL (26 °C)[1][5]Data not available

The acidity of the nitrobenzoic acid isomers is significantly increased compared to benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion.[1] The ortho-isomer is the most acidic due to a combination of inductive effects and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, known as the "ortho effect."[1]

Biological Activity and Signaling Pathways

Nitro-containing compounds are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects. Derivatives of benzoic acid have been investigated for their potential to modulate key inflammatory pathways. One such pathway of significant interest in drug development is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in inflammation and cell survival. Inhibition of this pathway is a therapeutic strategy for various diseases.

While direct experimental evidence for this compound's effect on the NF-κB pathway is limited, related aminobenzoic acid derivatives have been shown to inhibit tumor growth through the inhibition of the TNFα/NF-κB pathway.

Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition by small molecules like nitrobenzoic acid derivatives.

References

A Comparative Guide to the Synthesis of 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 2-Acetamido-6-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The methods are compared based on key performance indicators, and detailed experimental protocols are provided to allow for replication and evaluation.

Method 1: Two-Step Synthesis from 2,6-Dinitrobenzoic Acid

This approach involves the selective reduction of one nitro group of 2,6-dinitrobenzoic acid to yield 2-amino-6-nitrobenzoic acid, followed by the acetylation of the amino group.

Experimental Protocol

Step 1: Selective Reduction of 2,6-Dinitrobenzoic Acid

A common method for the selective reduction of a nitro group in the presence of others is the Zinin reduction, which utilizes sulfides, hydrosulfides, or polysulfides as the reducing agent.

  • Materials: 2,6-Dinitrobenzoic acid, Sodium hydrosulfide (NaSH) or Ammonium sulfide ((NH₄)₂S), Ethanol, Water.

  • Procedure:

    • Dissolve 2,6-dinitrobenzoic acid in a mixture of ethanol and water.

    • Add a solution of sodium hydrosulfide or ammonium sulfide dropwise to the stirred solution at a controlled temperature, typically between 0 and 10 °C.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-nitrobenzoic acid.

Step 2: Acetylation of 2-Amino-6-nitrobenzoic Acid

The resulting 2-amino-6-nitrobenzoic acid is then acetylated to yield the final product.

  • Materials: 2-Amino-6-nitrobenzoic acid, Acetic anhydride, Glacial acetic acid or a suitable inert solvent (e.g., pyridine).

  • Procedure:

    • Dissolve 2-amino-6-nitrobenzoic acid in glacial acetic acid or another appropriate solvent.

    • Add acetic anhydride to the solution. The reaction can be catalyzed by a small amount of a strong acid like sulfuric acid or conducted in the presence of a base like pyridine.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method 2: Nitration of 2-Acetamidobenzoic Acid (Regioselectivity Challenges)

A conceptually simpler, one-step approach is the direct nitration of 2-acetamidobenzoic acid. However, this method faces significant challenges in controlling the regioselectivity of the nitration. The acetamido group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combined directing effects typically lead to the formation of the 5-nitro isomer as the major product.

Experimental Protocol (for the synthesis of the isomeric mixture)
  • Materials: 2-Acetamidobenzoic acid, Concentrated sulfuric acid, Concentrated nitric acid.

  • Procedure:

    • Dissolve 2-acetamidobenzoic acid in cold, concentrated sulfuric acid.

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining a low temperature (typically below 10 °C) with an ice bath.

    • Stir the reaction mixture for a designated time at low temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated products.

    • Filter the precipitate, wash with cold water, and dry. The resulting product will be a mixture of isomers, with 2-acetamido-5-nitrobenzoic acid being the predominant component.

Note: Achieving a high yield of the desired this compound via this method is challenging and would require specialized catalysts or reaction conditions to favor nitration at the 6-position. The literature predominantly reports the formation of the 5-nitro isomer under standard nitrating conditions.

Performance Comparison

ParameterMethod 1: From 2,6-Dinitrobenzoic AcidMethod 2: Nitration of 2-Acetamidobenzoic Acid
Starting Material Availability 2,6-Dinitrobenzoic acid is a commercially available reagent.2-Acetamidobenzoic acid is readily prepared from anthranilic acid.
Number of Steps 21
Regioselectivity High (selective reduction and subsequent acetylation).Low (yields a mixture of isomers, primarily the 5-nitro product).
Potential Yield Moderate to high, depending on the efficiency of each step.Low for the desired 6-nitro isomer.
Purification Requires purification after each step.Requires challenging separation of isomers.
Key Challenges Ensuring the selective reduction of only one nitro group.Controlling the position of nitration to favor the 6-isomer.

Experimental Workflows

Synthesis_Methods cluster_0 Method 1: Two-Step Synthesis cluster_1 Method 2: Direct Nitration M1_Start 2,6-Dinitrobenzoic Acid M1_Step1 Selective Reduction (e.g., NaSH) M1_Start->M1_Step1 M1_Inter 2-Amino-6-nitrobenzoic Acid M1_Step1->M1_Inter M1_Step2 Acetylation (Acetic Anhydride) M1_Inter->M1_Step2 M1_End 2-Acetamido-6-nitrobenzoic Acid M1_Step2->M1_End M2_Start 2-Acetamidobenzoic Acid M2_Step1 Nitration (HNO₃/H₂SO₄) M2_Start->M2_Step1 M2_End Mixture of Isomers (mainly 5-nitro) M2_Step1->M2_End M2_Desired 2-Acetamido-6-nitrobenzoic Acid (minor product) M2_Step1->M2_Desired

Caption: Comparative workflow of the two synthesis methods.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting materials, intermediates, and final products for the two discussed synthetic pathways.

Logical_Relationships cluster_method1 Method 1 cluster_method2 Method 2 A 2,6-Dinitrobenzoic Acid B 2-Amino-6-nitrobenzoic Acid A->B Selective Reduction C This compound B->C Acetylation D 2-Acetamidobenzoic Acid E Nitration Reaction D->E F 2-Acetamido-5-nitrobenzoic Acid (Major Product) E->F G This compound (Minor Product) E->G

Caption: Logical relationships of the synthesis pathways.

Conclusion

Based on the available information, the two-step synthesis starting from 2,6-dinitrobenzoic acid (Method 1) is the more viable and reliable route for obtaining this compound with high purity and in a predictable yield. While the direct nitration of 2-acetamidobenzoic acid (Method 2) is a shorter process, it presents significant challenges in controlling the regioselectivity, making it less practical for the specific synthesis of the desired 6-nitro isomer without further optimization and development of selective catalysts or reaction conditions. For researchers requiring a dependable supply of this compound, Method 1 is the recommended approach.

A Comparative Guide to the Acidity of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the acidity of the ortho, meta, and para isomers of nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structural factors governing their relative acidities.

Quantitative Acidity Data

The acidity of the nitrobenzoic acid isomers is quantified by their acid dissociation constant (pKa). A lower pKa value corresponds to a stronger acid. The table below summarizes the experimentally determined pKa values for the three isomers, with benzoic acid included as a reference.

CompoundIsomer PositionpKa Value
2-Nitrobenzoic Acidortho2.16 - 2.17[1][2]
3-Nitrobenzoic Acidmeta3.45[2]
4-Nitrobenzoic Acidpara3.44[2][3]
Benzoic Acid-4.20[1][2]

The data clearly indicates the following order of acidity: ortho > para ≈ meta > benzoic acid .

Analysis of Acidity Trends: The Role of Electronic Effects

The significant differences in acidity among the nitrobenzoic acid isomers can be attributed to the powerful electron-withdrawing nature of the nitro (-NO₂) group, which influences the stability of the carboxylate anion (conjugate base) through a combination of inductive and resonance effects.

  • Ortho-Nitrobenzoic Acid: The ortho isomer is the most acidic due to the "ortho effect".[1][4] This phenomenon arises from a combination of the strong electron-withdrawing inductive effect of the nitro group, which is maximal at the ortho position, and steric hindrance.[1][5] The bulky nitro group forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the aromatic ring.[4][5] This destabilizes the undissociated acid form and stabilizes the resulting carboxylate anion, leading to a significant increase in acidity.[4]

  • Para-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect.[2][6] The resonance effect allows for the delocalization of the negative charge of the carboxylate anion onto the nitro group, thereby stabilizing the conjugate base and increasing acidity compared to benzoic acid.[7]

  • Meta-Nitrobenzoic Acid: At the meta position, the nitro group can only exert its electron-withdrawing inductive effect.[2] The resonance effect does not operate at the meta position.[2] Consequently, the stabilization of the carboxylate anion is less pronounced compared to the para isomer, resulting in a similar but slightly weaker acidity.

The following diagram illustrates the electronic effects influencing the acidity of the nitrobenzoic acid isomers.

Caption: Electronic effects on the acidity of nitrobenzoic acid isomers.

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using one of the following standard laboratory methods:

This is a common and reliable technique for determining the pKa of weak acids.[1]

  • Principle: A solution of the nitrobenzoic acid isomer is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.[1]

  • Methodology:

    • Solution Preparation: An accurately weighed sample of the nitrobenzoic acid isomer is dissolved in a suitable solvent, often a mixture of an organic solvent like ethanol and deionized water.[1]

    • Titration: A standardized solution of a strong base is gradually added to the acid solution.

    • pH Monitoring: The pH of the solution is measured after each addition of the base using a calibrated pH meter.

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is identified as the point of maximum slope on the curve. The volume of base at the half-equivalence point is then determined, and the corresponding pH on the titration curve is the experimental pKa value.[1]

This method is based on the difference in the UV-Vis absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the compound.[2]

  • Principle: The absorbance of a series of buffered solutions of the nitrobenzoic acid isomer is measured at the wavelength of maximum absorbance (λ_max) for the deprotonated form. The pKa is then calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.[2]

  • Methodology:

    • Spectral Analysis: The UV-Vis spectra of the fully protonated and fully deprotonated forms of the nitrobenzoic acid isomer are recorded to determine the λ_max of the deprotonated species.

    • Buffered Solutions: A series of buffer solutions with known pH values are prepared.

    • Absorbance Measurement: The absorbance of the nitrobenzoic acid isomer in each buffer solution is measured at the predetermined λ_max.[2]

    • pKa Calculation: The pKa is calculated using the following equation: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

      • A is the absorbance of the sample in a buffer of a specific pH.

      • A_b is the absorbance of the fully deprotonated form.

      • A_a is the absorbance of the fully protonated form.[2]

References

Spectroscopic comparison of nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Nitrobenzoic Acid Derivatives

This guide provides an objective comparison of the spectroscopic properties of three common nitrobenzoic acid isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. These compounds are crucial intermediates in the synthesis of various pharmaceuticals and dyes.[1] Understanding their distinct spectroscopic signatures is essential for proper identification, characterization, and quality control.[2] The comparison is based on experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Spectroscopic Data

The quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers are summarized in the tables below. These differences in spectral data arise from the varied positions of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene ring, which influences the electronic distribution and vibrational modes of the molecules.[2]

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

The FT-IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.[2] The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[2]

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)~3200-2500~3100-2500~3100-2500
C=O (Carboxylic Acid)Stretching~1700~1700~1700
N-O (Nitro Group)Asymmetric Stretching~1530~1530~1525
N-O (Nitro Group)Symmetric Stretching~1350~1350~1345
C-H (Aromatic)Stretching~3100-3000~3100-3000~3100-3000
C=C (Aromatic)Stretching~1600-1450~1600-1450~1600-1450

Data sourced from BenchChem[2]

Table 2: UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The spectra are typically recorded in a solvent such as ethanol over a wavelength range of 200-400 nm.[2][3]

Isomerλmax (nm)Solvent
2-Nitrobenzoic Acid~254Ethanol/Water/Acid Mixture
3-Nitrobenzoic Acid~254Ethanol/Water/Acid Mixture
4-Nitrobenzoic Acid~258Ethanol

Data sourced from Journal of Chromatography A and Canadian Journal of Chemistry.[3][4] Note: The spectrum of p-nitrobenzoic acid is noted to be similar to that of nitrobenzene.[4]

Table 3: ¹H NMR Spectroscopic Data (ppm)

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.[2] The chemical shifts are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).[5]

Proton Assignment2-Nitrobenzoic Acid (in DMSO-d₆)3-Nitrobenzoic Acid (in CDCl₃)4-Nitrobenzoic Acid (in DMSO-d₆)
H-2-~8.9-
H-37.79-~8.10
H-47.88 - 7.90~8.5~8.35
H-57.81 - 7.82-~8.35
H-68.00 - 8.03~7.75~8.10
COOH~13.06~10.37Not specified

Data for 2-nitrobenzoic acid and 3-nitrobenzoic acid sourced from BenchChem and RSC Advances respectively.[1][6] Data for 4-nitrobenzoic acid is representative.

Table 4: ¹³C NMR Spectroscopic Data (ppm)

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[1]

Carbon Assignment2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
C=O165.7170.06~166
C-1130.3Not specified~138
C-2147.9~129.92~130
C-3124.2148.39~123
C-4133.5~130.96~150
C-5129.1~135.79~123
C-6131.8Not specified~130

Data for 2-nitrobenzoic acid and 3-nitrobenzoic acid sourced from BenchChem and RSC Advances respectively.[1][6] Data for 4-nitrobenzoic acid is representative.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2][5] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[2]

  • Instrumentation : A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or 500 MHz) was used.[2][6]

  • Data Acquisition : Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard acquisition parameters were used with a spectral width of approximately 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.[1] For ¹³C NMR, a proton-decoupled experiment was performed to simplify the spectrum.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation : The sample was prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[5] Alternatively, spectra can be acquired using an Attenuated Total Reflectance (ATR) accessory.[5]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used.[5]

  • Data Acquisition : The sample was scanned over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Stock solutions of each nitrobenzoic acid isomer were prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent like ethanol.[2] These stock solutions were then diluted to an appropriate concentration to ensure the absorbance values were within the linear range of the instrument (typically 0.1-1.0).[2]

  • Instrumentation : A UV-Vis spectrophotometer was used.[2]

  • Data Acquisition : The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. A baseline correction was performed using the solvent as a reference.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.

G cluster_isomers Nitrobenzoic Acid Isomers cluster_analysis Spectroscopic Analysis cluster_results Data Processing and Interpretation Isomer1 2-Nitrobenzoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR FTIR FT-IR Spectroscopy Isomer1->FTIR UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 3-Nitrobenzoic Acid Isomer2->NMR Isomer2->FTIR Isomer2->UVVis Isomer3 4-Nitrobenzoic Acid Isomer3->NMR Isomer3->FTIR Isomer3->UVVis Data Data Analysis and Comparison NMR->Data FTIR->Data UVVis->Data Conclusion Isomer Identification and Characterization Data->Conclusion

Caption: Experimental workflow for spectroscopic comparison.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates the distinct spectral fingerprints of 2-, 3-, and 4-nitrobenzoic acid.[2] The differences in their FT-IR, UV-Vis, and NMR spectra are a direct consequence of the different substitution patterns on the benzene ring.[2] This comparative guide serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical compounds.

References

A Comparative Guide to the Biological Activities of 2-Acetamido-6-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of structural analogs of 2-Acetamido-6-nitrobenzoic acid. Due to the limited publicly available data on the biological activity of this compound itself, this guide focuses on its close structural relatives, including positional isomers and derivatives with modified functional groups or core structures. The information presented herein is intended to support research and drug development efforts by providing a structured overview of available quantitative data, experimental methodologies, and associated signaling pathways.

Introduction

Nitrobenzoic acid derivatives constitute a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The specific substitution pattern on the benzene ring significantly influences the compound's pharmacological profile. This guide explores the activities of analogs of this compound, focusing on derivatives of 5-acetamido-2-hydroxybenzoic acid and 2-amino-6-nitrobenzothiazole, for which quantitative data is available. Positional isomers such as 4-Acetamido-3-nitrobenzoic acid and 2-Acetamido-5-nitrobenzoic acid are also discussed, although quantitative biological data for these specific compounds are sparse in the current literature.

Analgesic Activity of 5-Acetamido-2-hydroxybenzoic Acid Derivatives

Derivatives of 5-acetamido-2-hydroxybenzoic acid, which can be considered analogs of this compound with a hydroxyl group instead of a nitro group and a different substitution pattern, have been investigated for their analgesic properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory and pain signaling cascade.

Quantitative Data

The analgesic efficacy of 5-acetamido-2-hydroxybenzoic acid and its derivatives was evaluated using the acetic acid-induced writhing test in mice. This test assesses peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an irritant.

CompoundDose (mg/kg)Analgesic Activity (% Reduction in Writhing)Reference
PS1 (5-acetamido-2-hydroxybenzoic acid)2052%[1]
5083%[1]
PS3 (5-phenylacetamido-2-hydroxybenzoic acid)2074%[1][2]
5075%[1][2]

Note: The original study also evaluated another derivative, PS2 (5-benzamido-2-hydroxybenzoic acid), which showed less significant activity at the tested dose.

Signaling Pathway: COX-2 Inhibition

The analgesic and anti-inflammatory effects of many benzoic acid derivatives are attributed to their inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Benzoic_Acid_Derivatives 5-Acetamido-2-hydroxy benzoic acid derivatives Benzoic_Acid_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by benzoic acid derivatives.

Monoamine Oxidase (MAO) Inhibition by 2-Amino-6-nitrobenzothiazole Derivatives

2-Amino-6-nitrobenzothiazole derivatives, which share the 6-nitro substitution pattern with this compound but feature a different core heterocyclic system, have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B). MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.[3][4]

Quantitative Data

The inhibitory activity of these derivatives against human MAO-A and MAO-B is presented below as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
Compound 6 (N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide)MAO-A0.42-[3]
Compound 31 (N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide)MAO-B0.0018766.67[3]

Note: A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A.

Signaling Pathway: Monoamine Oxidase Activity

MAO enzymes are located on the outer mitochondrial membrane and catalyze the oxidative deamination of monoamine neurotransmitters. Inhibition of MAO-A increases levels of serotonin, norepinephrine, and dopamine, while MAO-B inhibition primarily increases dopamine levels.

MAO_Activity_Pathway cluster_maoa MAO-A Pathway cluster_maob MAO-B Pathway Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Phenethylamine Phenethylamine Phenethylamine->MAO_B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B MAO_Inhibitors 2-Amino-6-nitrobenzothiazole derivatives MAO_Inhibitors->MAO_A Inhibition MAO_Inhibitors->MAO_B Inhibition

Caption: Inhibition of MAO-A and MAO-B pathways by 2-amino-6-nitrobenzothiazole derivatives.

Biological Activity of Positional Isomers

  • 4-Acetamido-3-nitrobenzoic acid : This compound has been noted in chemical literature, but specific quantitative biological data such as IC50 or MIC values are not well-documented in publicly available sources.

  • 4-Amino-3-nitrobenzoic acid : This compound, an analog where the acetamido group is replaced by an amino group, has been reported to be a potent inhibitor of Trypanosoma cruzi trans-sialidase, showing 77% inhibition in enzymatic assays.[6] The concentration at which this inhibition was observed was not specified, precluding a direct quantitative comparison.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This protocol is a standard method for evaluating the peripheral analgesic effects of compounds.

  • Animal Model : Swiss albino mice are typically used.

  • Procedure :

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered, usually intraperitoneally or orally.

    • After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

    • The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis : The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Writhing_Test_Workflow Start Animal Acclimatization Grouping Group Animals (Control, Standard, Test) Start->Grouping Administration Administer Compound/Vehicle Grouping->Administration Induction Inject Acetic Acid (i.p.) Administration->Induction 30 min Observation Observe and Count Writhes Induction->Observation 5 min post-injection Analysis Calculate % Inhibition Observation->Analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay determines the inhibitory potential of a compound against MAO-A and MAO-B enzymes.

  • Enzyme Source : Recombinant human MAO-A and MAO-B are commonly used.

  • Substrate : A non-selective substrate like kynuramine or specific substrates for each isoform can be used.

  • Procedure :

    • The assay is typically performed in a 96-well plate format.

    • The test compound at various concentrations is pre-incubated with the MAO enzyme.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction is monitored by measuring the production of a fluorescent or colored product over time using a plate reader.

  • Data Analysis : The rate of the reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MAO_Inhibition_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Pre-incubate Enzyme with Inhibitor Start->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (Fluorescence/Absorbance) Reaction->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Caption: General workflow for an in vitro MAO inhibition assay.

Conclusion

This guide provides a comparative overview of the biological activities of several analogs of this compound. Derivatives of 5-acetamido-2-hydroxybenzoic acid demonstrate significant analgesic potential, likely through the inhibition of the COX-2 pathway. In contrast, 2-amino-6-nitrobenzothiazole derivatives show potent and selective inhibition of monoamine oxidases, highlighting their potential for applications in neuropharmacology. While quantitative data for the direct positional isomers of this compound remains limited, the available information suggests potential for enzyme inhibition. Further research is warranted to fully elucidate the biological profile of this compound and its close analogs to identify promising lead compounds for drug discovery.

References

A Comparative Guide to the Reactivity of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted nitrobenzoic acids in several key chemical transformations. The inclusion of experimental data, detailed methodologies, and visual representations of reaction pathways aims to support research and development in organic synthesis and medicinal chemistry.

Introduction

Substituted nitrobenzoic acids are versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the benzene ring. This guide explores the impact of these substituents on acidity, esterification, the reduction of the nitro group, and nucleophilic aromatic substitution.

Acidity (pKa)

The acidity of a substituted benzoic acid, quantified by its pKa value, is a fundamental measure of the reactivity of the carboxyl group. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect. The position of the substituent relative to the carboxyl and nitro groups also plays a crucial role.

Quantitative Data: pKa Values

The following table summarizes the pKa values for a series of substituted benzoic acids in water at 25°C.

SubstituentPositionpKa
-H-4.20
-NO₂ortho2.17
-NO₂meta3.45
-NO₂para3.44
-CH₃ortho3.91
-CH₃meta4.27
-CH₃para4.37
-OCH₃ortho4.09
-OCH₃meta4.09
-OCH₃para4.47
-Clortho2.94
-Clmeta3.83
-Clpara3.99
-OHortho2.98
-OHmeta4.08
-OHpara4.58

Note: pKa values can vary slightly depending on the experimental conditions and data source.

The data clearly shows that a nitro group significantly increases the acidity of benzoic acid. The ortho isomer is the most acidic, a phenomenon often attributed to the "ortho effect," which involves a combination of steric and electronic factors.[1]

Hammett Equation: A Quantitative Approach to Reactivity

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of aromatic compounds.[2] It is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects.

Hammett Substituent Constants (σ)

The following table provides Hammett sigma constants for various common substituents. Positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

Substituentσ (meta)σ (para)
-NO₂0.710.78
-CN0.560.66
-COCH₃0.380.50
-Cl0.370.23
-Br0.390.23
-I0.350.18
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-OH0.12-0.37
-NH₂-0.16-0.66

Source: C. Hansch, A. Leo, and R. W. Taft, Chem. Rev., 1991, 91, 165-195.

Reactivity in Key Transformations

Esterification

Esterification is a fundamental reaction of carboxylic acids. The rate of esterification of substituted nitrobenzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, generally accelerate the reaction.

Substituent (para)Relative Rate Constant (k/k₀)
-NO₂78
-Br2.7
-Cl2.4
-H1.0
-CH₃0.5
-OCH₃0.2

Data derived from Hammett plot analysis.

As expected, the electron-withdrawing nitro group significantly increases the rate of hydrolysis, suggesting it would also accelerate the forward esterification reaction.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation in the synthesis of many pharmaceutical compounds. The rate of this reaction is also sensitive to the electronic nature of other substituents on the ring.

This table presents the half-life for the fragmentation of hydroxylamines generated from the reduction of substituted 4-nitrobenzyl carbamates, which reflects the reactivity of the reduction step.[3]

Substituent (on benzyl ring)Half-life (t½) in minutes
2-NO₂88
Unsubstituted16
2-Me9.5
2-OMe12
2-NHMe7.2

Electron-donating groups on the ring accelerate the fragmentation, suggesting they also influence the initial reduction of the nitro group.[3]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The reactivity in SNAr reactions is highly dependent on the position of the nitro group relative to the leaving group.

For an effective SNAr reaction, the nitro group must be positioned ortho or para to the leaving group. This allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance. A meta-positioned nitro group does not provide this stabilization, rendering the compound much less reactive towards nucleophilic attack.

The rate of SNAr generally follows the order: ortho > para >> meta .

Experimental Protocols

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined as the pH at the half-equivalence point in the titration of the weak acid with a strong base.

Materials:

  • Substituted nitrobenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the substituted nitrobenzoic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution and record the initial pH.

  • Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the volume of NaOH at the equivalence point. The volume at the half-equivalence point is half of this value.

  • The pKa is the pH of the solution at the half-equivalence point.

Kinetic Study of Esterification (Example: Fischer Esterification)

Principle: The rate of the reaction is monitored by measuring the disappearance of the carboxylic acid or the appearance of the ester over time.

Materials:

  • Substituted nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Thermostated reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Sampling equipment (e.g., syringe)

  • Analytical instrument for quantification (e.g., HPLC, GC, or titration setup)

Procedure:

  • In a thermostated reaction vessel, dissolve a known amount of the substituted nitrobenzoic acid in a known excess of anhydrous methanol.

  • Allow the solution to reach the desired reaction temperature (e.g., reflux).

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by cooling and diluting with a known volume of a suitable solvent).

  • Analyze the quenched sample to determine the concentration of the carboxylic acid or the ester.

  • Plot the concentration of the reactant or product versus time.

  • From this data, determine the initial reaction rate and the rate constant.

Reduction of a Nitro Group (Example: Reduction of p-Nitrobenzoic Acid with SnCl₂)

Principle: The nitro group is reduced to an amino group using a metal in an acidic medium.

Materials:

  • p-Nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Reaction flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the p-nitrobenzoic acid in ethanol.

  • Add a stoichiometric excess of SnCl₂·2H₂O to the solution.

  • While stirring, slowly add concentrated HCl. An exothermic reaction may occur.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly neutralize the acidic solution by adding a concentrated NaOH solution until the precipitate of tin hydroxides redissolves.

  • The product, p-aminobenzoic acid, may precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization.

Nucleophilic Aromatic Substitution (Example: Reaction of 2,4-Dinitrochlorobenzene with an Amine)

Principle: A nucleophilic amine displaces the chloride on the activated aromatic ring.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Amine (e.g., aniline or a primary/secondary aliphatic amine)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (optional, as a base)

  • Reaction vessel with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 2,4-dinitrochlorobenzene in ethanol in a reaction flask.

  • Add the amine to the solution. A slight excess of the amine may be used.

  • If the amine salt is not desired, a weak base like sodium bicarbonate can be added to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture. The product may precipitate upon cooling.

  • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or chromatography.

Visualizations

Substituent_Effects_on_Acidity subst Substituent on Benzoic Acid edg Electron-Donating Group (e.g., -CH3, -OCH3) subst->edg ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) subst->ewg carboxylate Carboxylate Anion (Conjugate Base) edg->carboxylate destabilizes ewg->carboxylate stabilizes destabilized Destabilized carboxylate->destabilized stabilized Stabilized carboxylate->stabilized decreased Decreased (Higher pKa) destabilized->decreased leads to increased Increased (Lower pKa) stabilized->increased leads to acidity Acidity decreased->acidity increased->acidity

Caption: Electronic effects of substituents on the acidity of benzoic acid.

SNAr_Mechanism start Aryl Halide with o/p-NO2 intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate step1 Step 1: Nucleophilic Attack product Substituted Product intermediate->product - X- leaving_group Leaving Group (X-) intermediate->leaving_group step2 Step 2: Elimination of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Purity Analysis of Commercial 2-Acetamido-6-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials like 2-Acetamido-6-nitrobenzoic acid is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical methods to assess the purity of commercial this compound, a key building block in various synthetic pathways. We present a comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), complete with experimental protocols and supporting data to aid in selecting the most appropriate method for your research needs.

Comparative Analysis of Analytical Methods

The selection of an analytical technique for purity determination depends on several factors, including the required accuracy, sensitivity, and the nature of potential impurities.[1] HPLC with UV detection is a widely used technique due to its high sensitivity and resolving power, making it ideal for detecting trace impurities.[1] Quantitative NMR (qNMR) is a primary analytical method that allows for direct quantification against a certified internal standard.[1] Mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, aiding in impurity identification.[2]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.[1]Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified reference material.[3]Measures the mass-to-charge ratio of ions to identify and quantify molecules.[4]
Typical Purity Assay >98%[5]>99%Qualitative and Quantitative
Quantification Yes[6]Yes[1]Yes
Common Impurities Detected Isomeric impurities (e.g., 2-Acetamido-5-nitrobenzoic acid), unreacted starting materials, and other synthesis by-products.[1][7]Any proton-containing impurity.[7]A wide range of organic and inorganic impurities.[4]
Advantages High sensitivity and resolution, excellent for detecting trace impurities, robust and widely available.[1]Highly accurate and precise, does not require a reference standard of the analyte.[1]High sensitivity and selectivity, provides structural information.[8]
Disadvantages Requires a reference standard for accurate quantification.[1]Lower sensitivity compared to HPLC, requires specialized equipment.Matrix effects can interfere with quantification.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the general purity analysis of this compound and the detection of related impurities.[9]

  • Instrumentation: HPLC system with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[6]

  • Standard Solution Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a similar concentration to the sample solution.[6]

  • Analysis: Inject the standard and sample solutions. Purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method) or by using the response factor from the standard solution (External Standard method).[6]

2. Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a primary method for the accurate quantification of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[1]

  • Internal Standard: Certified reference material (CRM) of a stable compound with a known purity and a signal that does not overlap with the analyte, such as maleic acid or benzoic acid.[1]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.[1]

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.[1]

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6 and transfer to a 5 mm NMR tube.[1]

  • NMR Parameters:

    • Pulse Program: Standard 90° pulse sequence.[1]

    • Relaxation Delay (d1): 30-60 seconds to ensure full relaxation of all relevant protons.[1]

    • Number of Scans: 16-64 to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved, unique signal for this compound and a signal for the internal standard to calculate the purity.[1]

3. Mass Spectrometry (MS)

This method is used to confirm the molecular weight and identify impurities.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent like methanol or acetonitrile.[2]

  • Analysis: The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+ or [M-H]-) confirms the molecular weight. Fragmentation patterns can help in the structural elucidation of impurities.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for purity assessment and a decision tree for selecting the most appropriate analytical method.

Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample_Weighing Accurate Weighing Dissolution Dissolution in Solvent Sample_Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR MS MS Analysis Dissolution->MS Peak_Integration Peak Integration & Area % HPLC->Peak_Integration Purity_Calculation Purity Calculation vs. Standard qNMR->Purity_Calculation Impurity_ID Impurity Identification MS->Impurity_ID Purity_Report Final Purity Report Peak_Integration->Purity_Report Purity_Calculation->Purity_Report Impurity_ID->Purity_Report

Caption: Experimental workflow for purity assessment.

Method Selection Guide start Analysis Goal? quant Quantitative Purity? start->quant Quantification qual Impurity ID? start->qual Identification qnmr_node qNMR quant->qnmr_node No ref_std Reference Standard Available? quant->ref_std Yes ms_node Mass Spec qual->ms_node hplc_node HPLC ref_std->hplc_node Yes ref_std->qnmr_node No

Caption: Method selection guide for purity analysis.

Alternatives to this compound

In certain synthetic applications, researchers might consider alternatives to this compound. The choice of an alternative often depends on the specific reaction, desired yield, and cost-effectiveness.

  • 2-Amino-6-nitrobenzoic acid: This compound can be used in syntheses where the acetamido group is not required for protection or directing effects.[10]

  • 2-Nitrobenzoic acid: For reactions where the amino or acetamido group is introduced later in the synthetic sequence, 2-nitrobenzoic acid may be a suitable starting material.[11][12]

  • Other substituted nitrobenzoic acids: Depending on the desired final product, other isomers or substituted nitrobenzoic acids could be employed.[13]

The purity of these alternatives should also be rigorously assessed using the analytical methods described in this guide to ensure the reliability and reproducibility of experimental results.

References

A Comparative Guide to Reference Standards for 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical measurements and reliable research outcomes. This guide provides a comparative overview of commercially available sources for 2-Acetamido-6-nitrobenzoic acid and outlines key experimental protocols for its analysis, enabling an informed selection of a suitable standard for laboratory use.

Comparison of Commercially Available this compound

While no suppliers currently market this compound as a formal "Certified Reference Material" (CRM) with a comprehensive Certificate of Analysis (CoA) detailing extensive purity and impurity profiling, several chemical suppliers offer this compound at a nominal purity, which can be further characterized in-house for use as a reference standard.

Below is a summary of information gathered from various suppliers. It is important to note that the listed purity is as stated by the supplier and may not be accompanied by detailed analytical data. Researchers should request a lot-specific CoA or perform their own purity assessment.

SupplierCAS NumberStated PurityMolecular FormulaMolecular WeightNotes
Finetech Industry Limited 73721-78-5Not specified; "most competitive price and the best quality"C₉H₈N₂O₅224.17Offered in packages from milligram to kilogram scale.
Atomax Chemicals Co., Ltd 73721-78-5Not specifiedC₉H₈N₂O₅224.17Supplier of chiral chemicals, amino acids, and pharmaceutical raw materials.
XIAMEN EQUATION CHEMICAL CO., LTD 73721-78-5Not specified; available as powder or liquidC₉H₈N₂O₅224.17Minimum order of 1 kg.
CP Lab Safety 73721-78-5min 98%C₉H₈N₂O₅224.17Sold for research and manufacturing use only.[1]

Recommended Experimental Protocols for Quality Assessment

Given the lack of comprehensive certification for commercially available this compound, it is crucial for the end-user to perform a thorough quality assessment. The following are recommended analytical techniques and protocols adapted from methods for closely related nitrobenzoic acid derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for assessing the purity of aromatic nitro compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of potential impurities with varying polarities.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, likely in the range of 254 nm. A photodiode array (PDA) detector can be used to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the material in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard with known purity would be required.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound and identifying any structural isomers or impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide information about the fragmentation pattern, which can aid in structural confirmation.

Methodology:

  • Instrumentation: A mass spectrometer, which can be coupled with a chromatographic inlet (e.g., LC-MS or GC-MS) or used with a direct infusion probe.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (224.17 g/mol ). The isotopic pattern should also be consistent with the elemental composition (C₉H₈N₂O₅).

Visualizing the Workflow and Decision Process

The following diagrams illustrate the recommended workflow for qualifying a this compound standard and the logical process for selecting a suitable supplier.

Experimental_Workflow cluster_procurement Procurement cluster_analysis In-House Analysis cluster_decision Decision start Select Supplier coa_request Request CoA start->coa_request hplc HPLC-UV Purity coa_request->hplc Initiate Testing nmr NMR Structural Confirmation hplc->nmr ms MS Molecular Weight nmr->ms decision Purity & Structure Confirmed? ms->decision accept Accept as In-House Standard reject Reject Lot decision->accept Yes decision->reject No Logical_Relationship cluster_criteria Selection Criteria cluster_decision Decision Process purity Stated Purity > 98% select_supplier Select Supplier purity->select_supplier Meets Requirement evaluate_risk Evaluate Risk of Lower Purity purity->evaluate_risk Does Not Meet Requirement coa CoA Availability coa->select_supplier Available request_info Request Further Information coa->request_info Not Available supplier_rep Supplier Reputation supplier_rep->select_supplier Good supplier_rep->evaluate_risk Unknown or Poor request_info->select_supplier Information Provided is Sufficient evaluate_risk->select_supplier Acceptable Risk reject reject evaluate_risk->reject High Risk

References

Cross-Validation of Analytical Methods for 2-Acetamido-6-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Acetamido-6-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical process to demonstrate the interchangeability of different analytical techniques, providing flexibility in quality control and research environments. This guide presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry for the quantitative determination of this compound, supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a balance between specificity, sensitivity, speed, and cost. Below is a summary of the typical performance characteristics for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry. The data is compiled from validated methods for structurally similar nitrobenzoic acid derivatives and represents expected performance benchmarks.

ParameterHPLC-UVUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionMeasurement of UV absorbance of the analyte in solution
Specificity High (separates analyte from impurities)Low (potential interference from other UV-absorbing species)
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantitation (LOQ) ~ 0.4 µg/mL~ 1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Analysis Time 10 - 15 minutes per sample< 5 minutes per sample
Instrumentation Cost HighLow
Solvent Consumption ModerateLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high specificity and is considered the gold standard for the quantification of active pharmaceutical ingredients (APIs) and their intermediates.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Method 2: UV-Vis Spectrophotometry

This technique is a simpler and faster alternative, suitable for the analysis of relatively pure samples where interfering substances are not expected.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectroscopic grade).

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of 100 µg/mL of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards in methanol.

  • Sample Solution Preparation: Prepare a sample solution of this compound in methanol with a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax using methanol as a blank.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentration. Calculate the concentration of the sample from its absorbance using the regression equation of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the analytical methods and the cross-validation process.

Analytical_Workflow cluster_HPLC HPLC-UV Method cluster_UV UV-Vis Spectrophotometry HPLC_Prep Sample Preparation (Dissolution & Dilution) HPLC_Inject Injection into HPLC System HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation (C18) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (254 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Quantification (Peak Area vs. Calibration Curve) HPLC_Detect->HPLC_Quant UV_Prep Sample Preparation (Dissolution & Dilution) UV_Abs Absorbance Measurement (at λmax) UV_Prep->UV_Abs UV_Quant Quantification (Absorbance vs. Calibration Curve) UV_Abs->UV_Quant Cross_Validation_Workflow start Obtain Homogeneous Sample of This compound prep Prepare Multiple Identical Sample Aliquots start->prep hplc Analyze Aliquots using Validated HPLC-UV Method prep->hplc uv Analyze Aliquots using Validated UV-Vis Method prep->uv data_hplc Obtain Quantitative Results (Concentration) hplc->data_hplc data_uv Obtain Quantitative Results (Concentration) uv->data_uv compare Statistically Compare Results (e.g., t-test, F-test) data_hplc->compare data_uv->compare conclusion Determine Method Correlation and Interchangeability compare->conclusion

Safety Operating Guide

Proper Disposal of 2-Acetamido-6-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Acetamido-6-nitrobenzoic acid should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not dispose of this chemical in standard laboratory trash or down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on best practices for handling hazardous chemical waste and information from Safety Data Sheets (SDS) of structurally similar compounds.

Health and Safety Summary

Hazard StatementDescriptionPrecautionary Statement
H315 Causes skin irritation.[1][2]P264 Wash skin thoroughly after handling.[1]
H319 Causes serious eye irritation.[1][2]P280 Wear protective gloves/ eye protection/ face protection.[1]
H335 May cause respiratory irritation.P261 Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.
H302 Harmful if swallowed.[1]P270 Do not eat, drink or smoke when using this product.[1]

First Aid:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If inhaled: Move the person to fresh air. If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following protocol outlines the necessary steps for its safe collection and disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical wastes, to avoid dangerous reactions.[3]

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Containerization:

    • Place all solid and liquid waste containing this compound into a designated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is in good condition and can be securely sealed to prevent leaks or spills.[3]

    • Do not overfill the container; it is recommended to fill it to only 70-80% of its capacity to allow for vapor expansion.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[4]

    • The storage area should be inaccessible to unauthorized personnel.

    • Keep the container tightly closed.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Provide the waste disposal company with a complete and accurate description of the waste.

Disposal Workflow Visualization

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G A Step 1: Waste Segregation - Do not mix with other waste streams. B Step 2: Containerization - Use a designated, compatible, and sealed container. - Do not overfill. A->B Collect Waste C Step 3: Labeling - 'Hazardous Waste' - Full chemical name - Quantity and date. B->C Seal and Identify D Step 4: Storage - Secure, well-ventilated area. - Away from heat and ignition sources. C->D Store Safely E Step 5: Professional Disposal - Contact a licensed waste disposal company. - Comply with all regulations. D->E Arrange Pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 2-Acetamido-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Acetamido-6-nitrobenzoic Acid. The following procedures are based on best practices for handling similar nitrobenzoic acid derivatives and are intended to ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense. The required PPE is detailed below.

Body Part Protection Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are of sufficient thickness for splash protection and change them immediately if contaminated.[1]
Eyes Safety glasses or gogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][3][4]
Face Face shieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[1][2]
Respiratory Dust respiratorRequired when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[3][5]
Body Laboratory coatA full-length laboratory coat should be worn and buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1]

Operational Plan for Safe Handling

A systematic approach is essential to minimize risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Ensure that safety showers and eyewash stations are readily accessible.[3]

  • Avoid the formation and accumulation of dust.[2][4][6]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling the substance.[2][4][6]

  • Keep the container tightly closed when not in use.[2][3][4]

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • In case of skin contact: Immediately flush the skin with plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3][4][5]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5]

  • If swallowed: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Solid Waste: Place the chemical waste in a clearly labeled, suitable, and closed container for disposal.[2][6] Do not mix with other waste streams.[1]

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[1]

3. Disposal Procedure:

  • Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains.[3][6][7]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a logical workflow for handling this compound, incorporating essential safety checkpoints.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Prepare Reagents in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete K In Case of Spill or Exposure E->K Incident G Segregate and Label Waste F->G H Dispose of Waste per Regulations G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid Procedures K->L M Notify Supervisor L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.